Phenamacril
説明
特性
IUPAC Name |
ethyl 3-amino-2-cyano-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRQBWKLHCEKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023708 | |
| Record name | Phenamacril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-69-4 | |
| Record name | Phenamacril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenamacril's Mechanism of Action Against Fusarium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenamacril (B1673093) is a novel, potent, and highly specific fungicide that targets a subset of Fusarium species, which are responsible for devastating diseases in critical agricultural crops like wheat, maize, and rice. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its antifungal activity. The primary target of this compound is the class I myosin (MyoI) motor protein, an essential component of the fungal actin cytoskeleton responsible for crucial cellular processes, including mycelial growth and pathogenesis. This compound acts as a reversible and non-competitive inhibitor, binding to a unique allosteric pocket within the actin-binding cleft of the myosin motor domain. This binding event prevents the conformational changes necessary for ATP hydrolysis and motor function, effectively arresting the development and virulence of susceptible Fusarium species. This document details the specifics of this mechanism, presents quantitative efficacy data, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and processes.
Introduction
Fusarium species pose a significant threat to global food security, causing substantial yield losses and contaminating produce with mycotoxins harmful to human and animal health. The development of effective and specific fungicides is paramount for managing Fusarium-related crop diseases. This compound (also known as JS399-19) has emerged as a promising environmentally benign fungicide due to its exceptional specificity for certain Fusarium species, including major plant pathogens like F. graminearum, F. asiaticum, and F. fujikuroi[1][2]. This specificity is attributed to its unique mode of action, which involves the inhibition of a specific molecular target, the class I myosin motor protein[3][4]. Understanding the precise mechanism of action is crucial for optimizing its use, managing the development of resistance, and guiding the design of novel antifungal agents.
The Molecular Target: Fusarium Myosin I
Myosins are a superfamily of ATP-dependent motor proteins that play critical roles in various cellular processes by moving along actin filaments. In eukaryotic organisms, myosins are involved in muscle contraction, cell motility, and the transport of vesicles and organelles. Fusarium species possess a single class I myosin (MyoI), which is essential for key cellular functions, including mycelial growth and development[3]. The inhibition of this single myosin is therefore a highly effective strategy for controlling fungal proliferation.
The MyoI protein consists of a motor (or head) domain, which contains the ATP- and actin-binding sites, a neck region, and a tail domain. The motor domain is responsible for hydrolyzing ATP to generate the force required for movement along actin filaments.
Mechanism of Inhibition by this compound
This compound functions as a potent, reversible, and non-competitive inhibitor of Fusarium MyoI ATPase activity[5][6][7]. Its mechanism of action can be broken down into the following key steps:
-
Allosteric Binding: this compound binds to a novel allosteric pocket located within the actin-binding cleft of the MyoI motor domain[1][2][3]. This binding site is distinct from the ATP-binding site.
-
Conformational Arrest: The binding of this compound to this allosteric pocket prevents the closure of the actin-binding cleft. This conformational arrest is the primary mechanism of inhibition[1].
-
Inhibition of ATPase Activity: By locking the actin-binding cleft in an open state, this compound inhibits the ATPase activity of the myosin motor[3][5][6][7]. The hydrolysis of ATP is tightly coupled to the conformational changes in the motor domain, including the opening and closing of the actin-binding cleft.
-
Disruption of Actin Cytoskeleton: The inhibition of MyoI motor function disrupts the organization and dynamics of the actin cytoskeleton[3]. This leads to impaired cellular processes such as mycelial growth, conidia germination, and ultimately, a reduction in the fungus's virulence[3][4].
This species-specific action is attributed to the unique amino acid composition of the allosteric binding pocket in susceptible Fusarium species[1][8].
Signaling Pathway and Molecular Interactions
The interaction of this compound with Fusarium MyoI disrupts the normal mechanochemical cycle of the motor protein. The following diagram illustrates the inhibitory effect of this compound on the MyoI signaling pathway.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified against various Fusarium species and mutants, primarily through the determination of the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.
| Organism/Myosin Construct | Assay Type | IC50 / EC50 Value | Reference |
| F. graminearum Myosin-1 (FgMyo1) | Actin-activated ATPase activity | ~360 nM | [5][6][7] |
| F. graminearum Myosin-1 (FgMyo1IQ2) | Basal ATPase activity | 0.605 ± 0.113 µM | [9] |
| F. graminearum Myosin-1 (FgMyo1IQ2) | Actin-activated ATPase activity | 1.10 ± 0.06 µM | [9] |
| F. oxysporum 32931 (human-pathogenic) | Fungal growth | 0.3 µg/mL | [1] |
| F. graminearum | Fungal growth | 0.42 µg/mL | [1] |
| F. asiaticum | Fungal growth | 0.44 µg/mL | [1] |
| F. solani Myosin-1 | Motor activity | Little to no inhibition | [5][6][7] |
| F. fujikuroi (S217L mutant) | Mycelial growth | High resistance | [9][10] |
| F. fujikuroi (S217P mutant) | Mycelial growth | High resistance | [11] |
| F. solani (T218S mutant) | Mycelial growth | EC50 reduced by ≥6.13-fold | [12] |
| F. solani (K376M mutant) | Mycelial growth | EC50 reduced by ≥9.66-fold | [12] |
| F. solani (T218S & K376M double mutant) | Mycelial growth | EC50 reduced by ≥761.90-fold | [12] |
Experimental Protocols
The investigation of this compound's mechanism of action relies on several key experimental methodologies.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the myosin motor domain in the presence and absence of this compound.
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Protocol:
-
Protein Purification: Purify the Fusarium MyoI motor domain construct (e.g., FgMyo1) using an appropriate expression system (e.g., baculovirus-infected insect cells) and chromatography techniques.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT), an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate), lactate (B86563) dehydrogenase, NADH, and F-actin.
-
Initiation and Measurement: Add the purified MyoI construct to the reaction mixture with varying concentrations of this compound (or DMSO as a control). Initiate the reaction by adding ATP.
-
Data Analysis: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATPase activity. Calculate IC50 values by fitting the dose-response data to a suitable equation (e.g., the Hill equation).
In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Principle: Myosin motors are immobilized on a coverslip. The addition of ATP and fluorescently labeled actin filaments allows for the observation of filament gliding, driven by the myosin motor activity.
Protocol:
-
Surface Preparation: Coat a coverslip with nitrocellulose and then with the purified MyoI construct.
-
Actin Labeling: Label F-actin with a fluorescent probe (e.g., rhodamine-phalloidin).
-
Assay Initiation: Add the fluorescently labeled actin filaments to the myosin-coated surface in the presence of an assay buffer containing ATP.
-
Imaging: Observe the movement of the actin filaments using fluorescence microscopy.
-
Inhibition Study: To test the effect of this compound, infuse the motility chamber with a buffer containing the inhibitor and observe the change in filament sliding velocity.
Fungal Growth Inhibition Assay (EC50 Determination)
This assay determines the concentration of this compound required to inhibit the mycelial growth of Fusarium species by 50%.
Protocol:
-
Media Preparation: Prepare potato dextrose agar (B569324) (PDA) plates amended with a serial dilution of this compound concentrations. A solvent control (e.g., DMSO) is also included.
-
Inoculation: Place a mycelial plug from an actively growing Fusarium culture onto the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a defined period (e.g., 4 days)[13].
-
Measurement: Measure the diameter of the fungal colony on each plate.
-
Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control. The EC50 value is determined by regression analysis of the inhibition percentage against the logarithm of the this compound concentration[13].
Resistance to this compound
The persistent use of this compound can lead to the development of resistance in Fusarium populations[3]. Resistance is primarily associated with point mutations in the MyoI gene, which alter the structure of the this compound-binding pocket, thereby reducing the binding affinity of the inhibitor[3][4][14]. Key reported mutations conferring resistance include substitutions at amino acid positions S217, T218, and K376 in different Fusarium species[9][11][12].
Conclusion
This compound represents a significant advancement in the targeted control of Fusarium diseases. Its unique mechanism of action, involving the allosteric inhibition of the essential MyoI motor protein, provides a high degree of specificity and efficacy against susceptible fungal species. A thorough understanding of its molecular interactions, as detailed in this guide, is fundamental for its effective deployment in agricultural settings, for monitoring and managing resistance, and for inspiring the development of next-generation fungicides targeting the fungal cytoskeleton. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the fields of mycology, plant pathology, and drug discovery.
References
- 1. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]
- 2. Structural basis of Fusarium myosin I inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 4. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of Mutations in the this compound-Binding Site of Fusarium Myosin-1 on Its Motor Function and this compound Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium | PLOS One [journals.plos.org]
- 12. The intrinsic resistance of Fusarium solani to the Fusarium-specific fungicide this compound is attributed to the natural variation of both T218S and K376M in myosin5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. frontiersin.org [frontiersin.org]
The Molecular Target of Phenamacril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamacril (B1673093), a novel cyanoacrylate fungicide, demonstrates high specificity and potent inhibitory activity against several species of the phytopathogenic fungi Fusarium. This technical guide delineates the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate these characteristics. The primary molecular target of this compound is the class I myosin motor protein (Myo1), a crucial component of the fungal cytoskeleton responsible for essential cellular processes. This compound acts as a reversible and non-competitive allosteric inhibitor, binding to a novel pocket within the actin-binding cleft of the myosin motor domain. This binding event obstructs the conformational changes necessary for ATP hydrolysis and force generation, ultimately leading to the cessation of fungal growth. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the associated molecular pathways.
Molecular Target Identification and Specificity
The molecular target of this compound has been unequivocally identified as the class I myosin in Fusarium species, specifically FgMyo1 in the major plant pathogen Fusarium graminearum[1][2][3]. Myosins are a superfamily of motor proteins essential for various cellular processes, including vesicle trafficking, endocytosis, and cell division, which are dependent on the actin cytoskeleton[4][5]. This compound exhibits remarkable specificity for Fusarium myosin I, with low or no activity against other fungal species or myosins from other organisms[6]. This specificity is attributed to key amino acid residues within the this compound binding pocket that are conserved among susceptible Fusarium species[6].
Mechanism of Action
This compound functions as a reversible and non-competitive inhibitor of the Fusarium class I myosin[4][6]. It binds to a novel allosteric pocket located within the actin-binding cleft of the myosin motor domain[5][6][7]. This binding event stabilizes the myosin in a pre-power stroke conformation, effectively blocking the closure of the actin-binding cleft[6]. By preventing this crucial conformational change, this compound inhibits the ATPase activity of the myosin motor, thereby disrupting its ability to convert the chemical energy from ATP hydrolysis into mechanical force[1][4][6]. This inhibition of myosin I function leads to a disruption of the actin cytoskeleton, ultimately impeding mycelial growth and fungal development[5][7].
The following diagram illustrates the proposed mechanism of this compound's inhibitory action on the actomyosin (B1167339) chemomechanical cycle.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| F. graminearum Myosin I (FgMyoI) | ATPase Activity | IC50 | 0.36 µM | [6] |
| F. graminearum | Mycelial Growth | EC50 | 0.126 ± 0.027 µg/ml | [8] |
Table 2: this compound Resistance Mutations
Mutations in the myo1 gene can confer resistance to this compound. Several point mutations have been identified in the this compound-binding pocket that reduce its inhibitory effect.
| Fusarium Species | Mutation | Resistance Level | Reference |
| F. graminearum | C423A | Natural Resistance | [9] |
| F. graminearum | S217L | High Resistance | [1][2] |
| F. graminearum | E420K | Slight Inhibition | [2] |
Experimental Protocols
The identification of myosin I as the molecular target of this compound and the characterization of its inhibitory mechanism were achieved through a combination of biochemical and biophysical assays.
Myosin I Expression and Purification
The N-terminal portion of the F. graminearum myosin I (FgMyoI), typically comprising the motor domain and the first IQ motif, is expressed in Sf9 insect cells using a baculovirus expression system. The F. graminearum calmodulin (FgCaM) is expressed in E. coli. The FgMyoI and FgCaM are then co-purified to form a functional complex[6].
The following diagram outlines the general workflow for protein expression and purification.
ATPase Activity Assay
The effect of this compound on the ATPase activity of FgMyoI is measured to determine its inhibitory potency. The steady-state actin-activated ATPase rate of the purified FgMyoI-FgCaM complex is measured in the presence of varying concentrations of this compound. The reaction measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi) over time, often using a colorimetric method such as the malachite green assay. The IC50 value is then calculated by fitting the data to a dose-response curve[3].
Actin Co-sedimentation Assay
This assay is used to determine the effect of this compound on the interaction between FgMyoI and F-actin. FgMyoI is incubated with F-actin in the presence or absence of ATP and this compound. The mixture is then centrifuged at high speed to pellet the F-actin and any bound myosin. The supernatant and pellet fractions are analyzed by SDS-PAGE to determine the amount of FgMyoI that co-sediments with F-actin. Studies have shown that this compound does not significantly affect the binding of FgMyoI to actin[1].
X-ray Crystallography
To elucidate the precise binding mode of this compound, the crystal structure of the FgMyoI motor domain in complex with this compound and an ATP analog (e.g., ATPγS) is determined. This technique provides atomic-level detail of the interactions between the inhibitor and the amino acid residues lining the allosteric binding pocket, confirming the binding site and revealing the structural basis for its inhibitory mechanism and species specificity[6].
Conclusion
This compound represents a significant advancement in the development of targeted fungicides. Its specific inhibition of the Fusarium class I myosin provides a potent and environmentally benign approach to controlling devastating plant diseases. The detailed understanding of its molecular target and mechanism of action, as outlined in this guide, provides a solid foundation for the rational design of next-generation fungicides to combat the emergence of resistance and to develop inhibitors for other myosin-related diseases.
References
- 1. Effects of Mutations in the this compound-Binding Site of Fusarium Myosin-1 on Its Motor Function and this compound Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
Phenamacril Fungicide: A Technical Guide to its Spectrum of Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamacril (B1673093) (also known as JS399-19) is a novel cyanoacrylate fungicide demonstrating a highly specific and potent inhibitory activity against a subset of phytopathogenic fungi, primarily within the Fusarium genus. This technical guide provides a comprehensive overview of this compound's spectrum of activity, mechanism of action, and the molecular basis of fungal resistance. Detailed experimental protocols for key assays and quantitative efficacy data are presented to support further research and development in this area.
Introduction
Fusarium species are responsible for a range of devastating plant diseases, including Fusarium head blight (FHB) in cereals, leading to significant yield losses and mycotoxin contamination of grains.[1] The management of these diseases is challenging, and the emergence of resistance to existing fungicides necessitates the development of novel control agents. This compound is a site-specific fungicide that has emerged as a promising tool for managing diseases caused by susceptible Fusarium species.[2][3] Its high specificity renders it an environmentally benign option with minimal impact on non-target organisms.[2][3] This guide delves into the technical details of this compound's antifungal properties.
Mechanism of Action
This compound exerts its antifungal effect through a highly specific molecular interaction. It is a reversible and non-competitive inhibitor of the class I myosin motor protein (MyoI) in susceptible Fusarium species.[4][5]
The inhibition mechanism involves the following key steps:
-
Allosteric Binding: this compound binds to a novel allosteric pocket located within the actin-binding cleft of the Fusarium MyoI motor domain.[1]
-
Conformational Arrest: This binding event arrests the myosin motor in its pre-power stroke conformation.[1] By occupying this pocket, this compound prevents the necessary conformational changes, specifically the closure of the actin-binding cleft, which is essential for the progression of the actomyosin (B1167339) chemomechanical cycle.[1]
-
Inhibition of ATPase Activity: Consequently, the actin-activated ATPase activity of myosin I is potently inhibited.[4][5] This disruption of ATP hydrolysis prevents the generation of force and movement required for essential cellular processes.[2][3]
The downstream cellular effects of myosin I inhibition in Fusarium include:
-
Disruption of the actin cytoskeleton.[3]
-
Reduced spore germination and formation.[2]
-
Inhibition of toxisome formation, leading to a significant reduction in mycotoxin production, such as deoxynivalenol (B1670258) (DON).[6]
Spectrum of Activity
This compound exhibits a narrow spectrum of activity, primarily targeting specific species within the Fusarium genus. This specificity is a key attribute, minimizing its impact on non-target organisms.
Susceptible Fungi
This compound is highly effective against several economically important Fusarium species:
-
Fusarium graminearum : The primary causal agent of Fusarium head blight.[1][7]
-
Fusarium asiaticum [8]
-
Fusarium fujikuroi [8]
-
Fusarium avenaceum [4]
-
Fusarium oxysporum (including human-pathogenic strains)[6][8]
Insensitive Fungi
Notably, this compound has little to no inhibitory effect on other fungi, including some Fusarium species:
-
Fusarium solani [4]
-
Other fungal genera and non-fungal eukaryotes (e.g., Dictyostelium discoideum, human myosins).[4]
Quantitative Efficacy Data
The efficacy of this compound is quantified by the half-maximal effective concentration (EC50) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC50) for enzyme activity.
| Fungal Species | Assay Type | Parameter | Value | Reference(s) |
| Fusarium graminearum | Mycelial Growth | EC50 | 0.153 ± 0.050 µg/mL | [10] |
| Myosin I ATPase Activity | IC50 | ~360 nM (0.36 µM) | [4][5][11] | |
| Fusarium asiaticum | Mycelial Growth | IC50 | 0.44 µg/mL | [8] |
| Fusarium pseudograminearum | Mycelial Growth | EC50 (avg) | 0.3403 ± 0.0872 µg/mL | [9][10] |
| Conidial Germination | EC50 | 5.0273 - 26.4814 µg/mL | [9][10] | |
| Sporulation | EC50 | 0.0770 - 0.1064 µg/mL | [9][10] | |
| Fusarium oxysporum (human pathogenic strain 32931) | Mycelial Growth | IC50 | 0.3 µg/mL | [8] |
| Fusarium incarnatum | Mycelial Growth | EC50 (avg) | 0.2170 ± 0.0496 µg/mL | [12] |
| Fusarium verticillioides | Mycelial Growth | EC50 | Not specified, but shows strong inhibition | [13] |
Fungal Resistance to this compound
The development of resistance to this compound is a significant concern for its long-term efficacy. Resistance is primarily attributed to point mutations in the myo5 gene, which encodes the target myosin I protein.
-
Mechanism of Resistance: These mutations typically occur in the amino acid residues that line the allosteric binding pocket for this compound.[1] The altered amino acids prevent or reduce the binding affinity of this compound to myosin I, thereby diminishing its inhibitory effect.
-
Identified Mutations: Several key mutations have been identified in this compound-resistant strains of F. graminearum and F. fujikuroi, including substitutions at positions K216, S217, S418, and E420 of the MyoI protein.[14]
-
Resistance Levels: The level of resistance, often expressed as a resistance factor (RF), varies depending on the specific mutation. Some mutations confer high-level resistance, while others result in moderate or low-level resistance.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Mycelial Growth Inhibition Assay
This assay determines the EC50 value of this compound against fungal mycelial growth.
Materials:
-
Potato Dextrose Agar (PDA)
-
This compound stock solution (in DMSO or ethanol)
-
Sterile petri dishes (90 mm)
-
Actively growing fungal cultures on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator (25°C)
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent (DMSO or ethanol) at the same concentration used in the highest fungicide treatment.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both control and this compound-amended).
-
Incubate the plates at 25°C in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Actin-Activated Myosin I ATPase Assay
This assay measures the rate of ATP hydrolysis by myosin I in the presence of actin and determines the IC50 of this compound.
Materials:
-
Purified Fusarium myosin I protein
-
F-actin (stabilized with phalloidin)
-
Assay buffer (e.g., 10 mM KCl, 2 mM MgCl₂, 20 mM Tris-HCl pH 7.5, 0.5 mM DTT)
-
ATP solution
-
This compound stock solution
-
NADH-coupled ATPase assay kit or a method to detect inorganic phosphate (B84403) (Pi) release (e.g., malachite green assay).
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of F-actin (e.g., 20 µM), and the purified myosin I enzyme.
-
Add varying concentrations of this compound to the reaction mixtures. Include a solvent control.
-
Pre-incubate the mixtures at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a saturating concentration of ATP (e.g., 1 mM).
-
Monitor the rate of ATP hydrolysis by measuring the decrease in NADH absorbance at 340 nm (for a coupled assay) or the increase in Pi concentration over time.
-
Calculate the initial velocity (rate) of the reaction for each this compound concentration.
-
Plot the reaction rates against the this compound concentrations and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
Generation and Characterization of this compound-Resistant Mutants
This workflow outlines the process of creating and identifying resistant fungal strains.
Procedure for UV Mutagenesis:
-
Prepare a spore suspension of the wild-type Fusarium strain.
-
Expose the spore suspension to UV irradiation. The duration and intensity of exposure should be optimized to achieve a survival rate of approximately 1-5%.
-
Plate the irradiated spores onto PDA medium amended with a discriminatory concentration of this compound (a concentration that completely inhibits the growth of the wild-type strain).
-
Incubate the plates and select the colonies that grow on the fungicide-amended medium.
-
Subculture the selected colonies to fresh fungicide-amended plates to confirm their resistance.
-
Perform mycelial growth inhibition assays on the confirmed resistant mutants to determine their EC50 values and calculate the resistance factor.
Procedure for Molecular Characterization:
-
Extract genomic DNA from both the wild-type and resistant mutant strains.
-
Design primers to amplify the myo5 gene.
-
Perform PCR to amplify the myo5 gene from the genomic DNA of all strains.
-
Purify the PCR products and send them for Sanger sequencing.
-
Align the DNA sequences from the wild-type and resistant strains to identify any point mutations in the myo5 gene of the resistant isolates.
Conclusion
This compound is a highly specific and potent fungicide that targets myosin I in susceptible Fusarium species. Its unique mechanism of action provides a valuable tool for managing Fusarium-related plant diseases. However, the potential for resistance development through mutations in the target gene necessitates careful stewardship and monitoring. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the potential of this compound and to develop strategies to mitigate the risk of resistance, ensuring its long-term utility in agriculture.
References
- 1. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 2. The fungal myosin I is essential for Fusarium toxisome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Motility Assays with Actin [biocyclopedia.com]
- 6. The fungal myosin I is essential for Fusarium toxisome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 9. The fungal myosin I is essential for Fusarium toxisome formation | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Toward understanding actin activation of myosin ATPase: The role of myosin surface loops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myosin-Specific Adaptations of In vitro Fluorescence Microscopy-Based Motility Assays [jove.com]
- 13. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
Understanding Phenamacril's Specificity for Fusarium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamacril (B1673093) is a novel cyanoacrylate fungicide that exhibits remarkable and specific activity against fungi of the Fusarium genus, major pathogens responsible for devastating diseases in critical agricultural crops. This specificity renders it an environmentally benign option for crop protection. This technical guide provides an in-depth exploration of the molecular basis for this compound's selective action against Fusarium. It details the fungicide's mechanism of action, the molecular interactions governing its specificity, and the experimental methodologies used to elucidate these characteristics. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.
Introduction
Fusarium species are filamentous fungi that cause a range of diseases in staple crops such as wheat, maize, and rice, leading to significant yield losses and mycotoxin contamination of grains.[1][2] The development of effective and specific fungicides is crucial for managing these pathogens while minimizing environmental impact. This compound (formerly JS399-19) has emerged as a potent fungicide with a unique and highly selective inhibitory effect on certain Fusarium species, including F. graminearum, F. asiaticum, and F. fujikuroi.[1][2] Its specificity makes it a valuable tool in agriculture and a subject of significant scientific interest. This guide delineates the molecular underpinnings of this compound's targeted activity.
Mechanism of Action: Targeting the Myosin Motor
This compound's antifungal activity stems from its inhibition of a specific cellular component crucial for fungal growth and development: the class I myosin motor protein.[1][3][4]
2.1. The Target: Fusarium Myosin I (Myo1)
Myosins are a superfamily of ATP-dependent motor proteins that play essential roles in various cellular processes by moving along actin filaments.[1][3] In Fusarium, the sole class I myosin, often referred to as Myo1 or Myosin-5, is the specific target of this compound.[1][3][4] This protein is vital for fundamental cellular functions, including:
-
Vesicle Transport: Myosin I is involved in the transport of vesicles containing materials necessary for cell wall synthesis and hyphal growth.[1]
-
Actin Cytoskeleton Organization: It plays a role in organizing the actin cytoskeleton, which is essential for maintaining cell shape, polarity, and facilitating intracellular transport.[3][5]
-
Mycelial Growth and Development: Consequently, the proper functioning of myosin I is indispensable for the vegetative growth and pathogenic development of Fusarium.[1][3]
2.2. Inhibition of ATPase Activity
This compound acts as a reversible and non-competitive inhibitor of the ATPase activity of Fusarium myosin I.[4] The hydrolysis of ATP by the myosin motor domain provides the energy for conformational changes that drive its movement along actin filaments. By inhibiting this ATPase activity, this compound effectively stalls the motor protein, disrupting the cellular processes it governs.[4][5]
2.3. This compound Binding Site
X-ray crystallography studies have revealed that this compound binds to a novel allosteric pocket located within the actin-binding cleft of the Fusarium myosin I motor domain.[2] This binding site is distinct from the ATP-binding pocket, which is consistent with its non-competitive mode of inhibition. The binding of this compound to this allosteric site is thought to lock the myosin in a pre-power stroke conformation, preventing the closure of the actin-binding cleft and thereby inhibiting its motor function.[2]
The Molecular Basis of Specificity
The remarkable specificity of this compound for certain Fusarium species is determined by the specific amino acid residues that line the allosteric binding pocket in the myosin I protein.
3.1. Key Amino Acid Residues
Structural and mutational analyses have identified several key amino acid residues within the this compound-binding pocket that are critical for its inhibitory activity. The presence of specific residues in susceptible Fusarium species, which are absent in resistant species and other fungi, is the primary determinant of this compound's selectivity. For instance, a methionine residue at position 375 (M375) in F. graminearum myosin I has been identified as a key determinant of sensitivity.[2]
3.2. Resistance Mechanisms
Resistance to this compound in Fusarium populations arises from point mutations in the gene encoding the myosin I protein (myo5). These mutations typically alter the amino acid sequence of the this compound-binding pocket, reducing the binding affinity of the fungicide.[6]
Quantitative Data
The following tables summarize the inhibitory activity of this compound against various Fusarium species and the impact of specific mutations on its efficacy.
Table 1: Inhibitory Activity of this compound against Wild-Type Fusarium Species
| Fusarium Species | Assay Type | Value | Reference |
| F. graminearum | IC50 (ATPase activity) | 0.36 µM | [4] |
| F. asiaticum | IC50 | 0.44 µg/mL | [2] |
| F. oxysporum 32931 | IC50 | 0.3 µg/mL | [2] |
| F. pseudograminearum | EC50 (mycelial growth) | 0.0998 - 0.5672 µg/ml | [4] |
| F. verticillioides | EC50 (mycelial growth) | 0.5 - 8 µg/ml | [7] |
| F. solani | EC50 (mycelial growth) | > 100 µg/ml (Resistant) | [4] |
Table 2: Impact of Myosin I Mutations on this compound Sensitivity in F. graminearum
| Mutation | Resistance Level | IC50 / EC50 Value | Reference |
| S217L | High | > 400 µg/ml | [7] |
| S73L (F. verticillioides) | High | > 400 µg/ml | [6] |
| E276K (F. verticillioides) | High | > 400 µg/ml | [6] |
| T218S (F. solani) | Intrinsic Resistance | - | |
| K376M (F. solani) | Intrinsic Resistance | - |
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway affected by this compound, leading to the inhibition of Fusarium growth.
References
- 1. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]
- 3. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 4. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative transcriptome analysis reveals the resistance regulation mechanism and fungicidal activity of the fungicide this compound in Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Resistance Mechanism and Risk of Fusarium verticillioides to the Myosin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
Initial Efficacy of Phenamacril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies on the efficacy of Phenamacril (B1673093), a novel cyanoacrylate fungicide. The document focuses on its core mechanism of action, quantitative efficacy data, and the experimental protocols used in its initial evaluation.
Core Mechanism of Action
This compound is a potent and highly specific fungicide that primarily targets Fusarium species.[1][2] It functions as a reversible and noncompetitive inhibitor of the class I myosin (MyoI) motor protein in these fungi.[3][4] Myosin I is crucial for essential cellular functions, including mycelial growth and development.[1][2] By inhibiting the ATPase activity of the myosin I motor domain, this compound disrupts the actin cytoskeleton, leading to impaired cellular processes and ultimately reducing fungal growth and virulence.[1][2][3]
The inhibitory action is allosteric, meaning this compound binds to a site on the myosin protein distinct from the ATP-binding site.[3][5] Structural studies have revealed that this compound binds to a novel allosteric pocket within the actin-binding cleft of F. graminearum myosin I.[6] This binding event is thought to block the closure of the actin-binding cleft, thereby inhibiting the motor function of the myosin protein.[5][6]
Quantitative Efficacy Data
The efficacy of this compound has been quantified in several initial studies, primarily through the determination of half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values against various Fusarium species and their myosin proteins.
In Vitro Inhibition of Myosin ATPase Activity
| Target Protein | Species | IC50 Value | Reference |
| FgMyo1 | Fusarium graminearum | ~360 nM | [3][7] |
| FgMyoI(1–736) | Fusarium graminearum | 0.36 μM | [6] |
| FgMyo1IQ2 (basal ATPase activity) | Fusarium graminearum | 0.605 ± 0.113 μM | [8][9] |
| FgMyo1IQ2 (actin-activated ATPase activity) | Fusarium graminearum | 1.10 ± 0.06 μM | [9] |
In Vivo Fungal Growth Inhibition
| Fungal Species | Inhibition Metric | EC50 Value (μg/ml) | Reference |
| Fusarium pseudograminearum | Mycelial Growth | 0.0998 - 0.5672 | [10][11] |
| Conidial Germination | 5.0273 - 26.4814 | [10][11] | |
| Sporulation Quantity | 0.0770 - 0.1064 | [10][11] |
Effects on Myosin Kinetic Parameters
This compound's noncompetitive inhibition mechanism is further elucidated by its effects on the kinetic parameters of the myosin ATPase cycle. In the presence of this compound, the maximum ATP turnover rate in the presence of saturating F-actin (kcat,actin) is decreased, while the apparent affinity for F-actin in the presence of ATP (Kapp,actin) is increased (indicating weaker binding).[3]
| Parameter | Condition | Value | Reference |
| kcat,actin | No inhibitor | 0.72 ± 0.04 s−1 | [3] |
| 300 nM this compound | 0.51 ± 0.03 s−1 | [3] | |
| 600 nM this compound | 0.49 ± 0.05 s−1 | [3] | |
| Kapp,actin | No inhibitor | 4.8 ± 0.5 μM | [3] |
| 300 nM this compound | 11.7 ± 0.9 μM | [3] | |
| 600 nM this compound | 24.9 ± 3.5 μM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies on this compound's efficacy.
Amended Agar (B569324) Assay for Fungal Growth Inhibition
This assay is used to determine the effect of a compound on the mycelial growth of a fungus.
-
Media Preparation: Yeast Peptone Glucose (YPG) agar media (10 g/L yeast extract, 20 g/L peptone, 2.5% w/v D-(+)-glucose, and 20 g/L agar) is prepared and autoclaved.[12][13]
-
Compound Incorporation: After cooling, a stock solution of this compound (dissolved in ethanol (B145695) or DMSO) is added to the molten agar to achieve the desired final concentrations (e.g., 1-100 µM).[12][13] A control group with the solvent alone is also prepared.
-
Inoculation: 5 mm mycelial plugs are taken from the leading edge of an actively growing fungal colony and placed in the center of the petri dishes containing the amended and control media.[12][13]
-
Incubation: The plates are incubated in the dark at 25°C.[13]
-
Data Collection: The radial growth of the mycelia is measured at specific time points (e.g., 4 days). The percentage of growth inhibition is calculated relative to the control.[14] The EC50 value is then determined by regression analysis of the inhibition percentages against the logarithm of the compound concentrations.[14]
Steady-State NADH-Coupled ATPase Assay
This in vitro assay measures the ATPase activity of purified myosin motor domains.
-
Protein Expression and Purification: The myosin motor domain constructs (e.g., FgMyo1 from F. graminearum) are expressed using a baculovirus expression system in Sf9 insect cells and purified.[3]
-
Assay Principle: The hydrolysis of ATP to ADP and phosphate (B84403) by myosin is coupled to the oxidation of NADH to NAD+ through the enzymes pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The rate of ATP hydrolysis is directly proportional to the decrease in NADH absorbance at 340 nm.
-
Reaction Mixture: The assay is performed in a buffer containing the purified myosin construct, F-actin, ATP, and the NADH-coupling system components.
-
Data Acquisition: The ATPase activity is measured in the presence of varying concentrations of this compound (e.g., 0.1 nM to 100 µM) to determine the IC50 value.[3][7] Kinetic parameters (kcat and Kapp) are determined by measuring the ATPase activity at varying concentrations of F-actin and ATP in the presence and absence of the inhibitor.[3]
In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin.
-
Preparation: A flow cell is created, and the surface is coated with the purified myosin motor constructs.
-
Visualization: Rhodamine-phalloidin labeled F-actin filaments are introduced into the flow cell along with ATP.
-
Inhibition Study: The sliding velocity of the actin filaments is observed and measured before and after the introduction of this compound into the flow cell.[7] A reduction in or cessation of filament sliding indicates inhibition of the myosin motor function.
Visualizations
Signaling Pathway: Actomyosin (B1167339) Chemomechanical Cycle and this compound Inhibition
Caption: this compound's allosteric inhibition of the actomyosin cycle.
Experimental Workflow: ATPase Assay
References
- 1. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 2. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Mutations in the this compound-Binding Site of Fusarium Myosin-1 on Its Motor Function and this compound Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. vbn.aau.dk [vbn.aau.dk]
- 13. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium | PLOS One [journals.plos.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
Phenamacril: A Technical Guide to a Species-Specific Myosin I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenamacril (B1673093), chemically known as (Z)-ethyl 2-cyano-3-amino-3-phenylacrylate, is a novel fungicide that exhibits high specificity as a reversible and noncompetitive inhibitor of class I myosin in certain Fusarium species.[1][2] Its unique mechanism of action, targeting the ATPase activity of the myosin motor domain, has made it a valuable tool for studying myosin function and a promising lead for antifungal drug development.[3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, also referred to as JS399-19, is a cyanoacrylate compound identified as a potent and environmentally benign fungicide.[3] It demonstrates a remarkable species-specific inhibitory effect, primarily against phytopathogenic fungi within the Fusarium genus, such as F. graminearum, F. asiaticum, and F. fujikuroi.[4] The compound has little to no effect on other fungal species or on myosin isoforms from other organisms, including human myosin-1c and Dictyostelium discoideum myosins 1B, 1E, and 2.[1] This specificity is attributed to its unique interaction with the class I myosin motor domain in susceptible fungal species.[3]
Myosins are a large family of motor proteins essential for a wide range of cellular processes, including muscle contraction, cell motility, and intracellular transport.[5] They utilize the energy from ATP hydrolysis to move along actin filaments.[5] Myosin I isoforms are single-headed motors involved in membrane dynamics, tension sensing, and actin organization.[6] By inhibiting the ATPase activity of Fusarium myosin I, this compound disrupts crucial cellular functions, leading to growth inhibition and reduced virulence.[3]
Mechanism of Action
This compound acts as a noncompetitive and reversible inhibitor of the actin-activated ATPase activity of Fusarium class I myosin (FgMyo1).[1][2] Structural and biochemical studies have revealed that this compound binds to an allosteric pocket located within the actin-binding cleft of the myosin motor domain.[3][7][8][9] This binding event is distinct from the ATP-binding site, which is consistent with its noncompetitive inhibition pattern with respect to ATP.[2]
The binding of this compound to this allosteric site is proposed to lock the myosin in a conformation that is unfavorable for actin binding and subsequent force generation, effectively stalling the chemomechanical cycle.[7] Specifically, it is thought to block the closure of the actin-binding cleft, a conformational change necessary for the power stroke.[8][9] The specificity of this compound is conferred by key amino acid residues within this binding pocket that are unique to susceptible Fusarium species.[8]
Below is a diagram illustrating the actomyosin (B1167339) chemomechanical cycle and the point of inhibition by this compound.
Caption: The actomyosin chemomechanical cycle and the inhibitory point of this compound.
Quantitative Inhibitory Data
The potency of this compound has been quantified against various myosin isoforms and in different assays. The following tables summarize the available quantitative data.
Table 1: IC50 Values of this compound against Myosin I ATPase Activity
| Myosin Source | Construct | Assay Condition | IC50 (µM) | Reference |
| Fusarium graminearum | FgMyo1 | Actin-activated ATPase | ~0.36 | [2] |
| Fusarium graminearum | FgMyo1IQ2 | Basal ATPase | 0.605 ± 0.113 | [10] |
| Fusarium graminearum | FgMyo1IQ2 | Actin-activated ATPase (40 µM actin) | 1.10 ± 0.06 | [10] |
| Fusarium graminearum | FgMyo1(1–736) | ATPase activity | 0.36 | [8] |
| Fusarium avenaceum | Myosin-1 | ATPase activity | Inhibited (qualitative) | [1] |
| Fusarium solani | Myosin-1 | Motor activity | Little to no inhibition | [1] |
| Human | Myosin-1c | Motor activity | Little to no inhibition | [1] |
| D. discoideum | Myosin-1B, 1E, 2 | Motor activity | Little to no inhibition | [1] |
Table 2: Kinetic Parameters of F. graminearum Myosin I in the Presence of this compound
| Parameter | No this compound | With this compound | Reference |
| kcat,actin | Lowered | - | |
| Kapp,actin | Increased | - |
Table 3: Resistance Mutations and their Effect on this compound Sensitivity
| Species | Mutation | Resistance Level | Reference |
| F. graminearum | S217L | High | [10] |
| F. graminearum | E420K | - | [10] |
| F. asiaticum | A135T | Low | [8] |
| F. fujikuroi | S219L/P | High | [8] |
| F. oxysporum | V151A | Low/Intermediate | [8] |
Experimental Protocols
Protein Expression and Purification of Fusarium Myosin I
A common method for obtaining purified Fusarium myosin I for in vitro assays involves expression in a baculovirus/insect cell system.
-
Vector Construction: The cDNA encoding the desired Fusarium myosin I construct (e.g., a motor domain fragment with one or more IQ motifs) is cloned into a baculovirus transfer vector.
-
Baculovirus Generation: The transfer vector is co-transfected with linearized baculovirus DNA into Sf9 insect cells to generate recombinant baculovirus.
-
Protein Expression: High-titer viral stock is used to infect a larger culture of Sf9 cells. Cells are harvested after a suitable expression period (e.g., 48-72 hours).
-
Lysis and Clarification: Cell pellets are resuspended in lysis buffer (containing protease inhibitors) and lysed by sonication or other mechanical means. The lysate is clarified by high-speed centrifugation.
-
Affinity Chromatography: The supernatant is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins) to capture the myosin construct.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
Calmodulin Co-expression/Addition: For constructs containing IQ motifs, calmodulin (from the corresponding Fusarium species or a suitable alternative) can be co-expressed or added exogenously to ensure proper folding and activity.[8]
ATPase Assay
The effect of this compound on the ATPase activity of myosin is a key experiment. An NADH-coupled ATPase assay is frequently used.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES or MOPS), MgCl₂, ATP, an ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate), and a coupling enzyme system (lactate dehydrogenase and NADH).
-
Myosin and Actin Preparation: Purified myosin I is added to the reaction mixture. For actin-activated ATPase assays, filamentous actin (F-actin) is also included.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. Control reactions receive the solvent alone.
-
Assay Initiation and Measurement: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The ATPase activity is plotted against the this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Below is a workflow diagram for a typical ATPase inhibition assay.
Caption: Workflow for an ATPase inhibition assay to determine the IC50 of this compound.
In Vitro Motility Assay
This assay directly visualizes the effect of this compound on the motor function of myosin.
-
Flow Cell Preparation: A flow cell is constructed using a microscope slide and coverslip.
-
Myosin Coating: The surface of the flow cell is coated with the purified myosin I construct.
-
Blocking: The surface is blocked with a protein solution (e.g., BSA) to prevent non-specific binding.
-
Actin Filament Infusion: Fluorescently labeled F-actin is infused into the flow cell and allowed to bind to the myosin heads.
-
Motility Initiation: A solution containing ATP is infused to initiate the movement of actin filaments.
-
Inhibitor Infusion: A solution containing this compound and ATP is infused, and the effect on filament motility is observed.
-
Data Acquisition and Analysis: The movement of the actin filaments is recorded using fluorescence microscopy. The velocity of the filaments before and after the addition of this compound is quantified.
Amended Agar Assay
This is a whole-organism assay to assess the growth-inhibitory effect of this compound on fungal strains.
-
Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.
-
Inhibitor Addition: After the medium has cooled, this compound (dissolved in a solvent) is added to achieve a range of final concentrations. Control plates contain the solvent only.
-
Inoculation: The center of each plate is inoculated with a mycelial plug from an actively growing culture of the Fusarium strain of interest.
-
Incubation: The plates are incubated under controlled conditions (e.g., 25°C in the dark) for several days.
-
Growth Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.
-
EC50 Determination: The effective concentration for 50% inhibition (EC50) can be calculated from the dose-response data.[11]
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the fundamental process of actin-based motility driven by myosin I. This process is crucial for various aspects of fungal growth and development, including hyphal tip growth and vesicle transport. The logical relationship of this compound's action is a direct inhibition of the myosin I motor, leading to a downstream cascade of cellular dysfunctions.
Below is a diagram illustrating the proposed logical relationship of this compound's antifungal action.
Caption: Logical flow of this compound's inhibitory action on Fusarium growth.
Conclusion
This compound is a highly specific and potent inhibitor of Fusarium class I myosin, offering a unique tool for dissecting myosin function and a valuable scaffold for the development of novel antifungal agents. Its noncompetitive mechanism of action and well-defined allosteric binding site provide a clear basis for its activity and for understanding mechanisms of resistance. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the discovery of new myosin inhibitors. As resistance to existing fungicides is a growing concern, the continued study of compounds like this compound is of significant importance to agriculture and medicine.
References
- 1. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 4. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]
- 5. Myosin - Wikipedia [en.wikipedia.org]
- 6. Regulation and Control of Myosin-I by the Motor and Light Chain Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of Fusarium myosin I inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Mutations in the this compound-Binding Site of Fusarium Myosin-1 on Its Motor Function and this compound Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
Methodological & Application
Application Notes: Phenamacril Sensitivity Testing in Fusarium
Introduction
Phenamacril (B1673093), also known as JS399-19, is a novel cyanoacrylate fungicide demonstrating high specificity and potent inhibitory effects against several economically significant phytopathogenic fungi within the Fusarium genus.[1][2] Its targeted mode of action makes it an environmentally benign option for managing Fusarium-related crop diseases such as Fusarium Head Blight (FHB).[3][4] this compound effectively inhibits the mycelial growth of susceptible species, including F. graminearum, F. avenaceum, F. oxysporum, and F. pseudograminearum.[2][5] However, its efficacy varies among species, with some, like F. solani, exhibiting natural resistance.[1] These application notes provide detailed protocols for assessing the in vitro sensitivity of Fusarium species to this compound, crucial for resistance monitoring, disease management strategies, and the development of new antifungal agents.
Mechanism of Action
This compound's antifungal activity stems from its specific targeting of the class I myosin motor protein (MyoI) in susceptible Fusarium species.[2][4] Myosins are essential motor proteins that convert chemical energy from ATP hydrolysis into mechanical force, driving processes along the actin cytoskeleton.[2]
This compound acts as a reversible and noncompetitive inhibitor of MyoI.[1][6][7] It binds to a novel allosteric pocket located within the actin-binding cleft of the myosin motor domain.[6] This binding event arrests the motor domain in a pre-power stroke conformation, which blocks the closure of the actin-binding cleft.[6][8] The ultimate effect is the potent inhibition of the myosin's ATPase activity, disrupting crucial cellular functions that rely on the actin cytoskeleton, such as mycelial growth and development, thereby suppressing fungal proliferation.[1][2][4] Resistance to this compound is often associated with point mutations in the myosin-5 gene (myo5), which encodes the target protein.[3][4]
Quantitative Data Summary
The sensitivity of Fusarium species to this compound is typically quantified by the Effective Concentration required to inhibit 50% of growth (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀). The table below summarizes reported values for various species.
| Fusarium Species | Test Type | EC₅₀ / IC₅₀ (µg/mL) | Notes | Reference |
| F. graminearum | Myosin I ATPase Inhibition | ~0.11 (360 nM) | IC₅₀ value determined using purified myosin motor constructs. | [1][8] |
| F. pseudograminearum | Mycelial Growth Inhibition | 0.0998 - 0.5672 | Baseline sensitivity established from 63 strains. | [5] |
| F. pseudograminearum | Conidial Germination | 5.0273 - 26.4814 | Higher concentration needed to inhibit spore germination. | [5] |
| F. pseudograminearum | Sporulation Quantity | 0.0770 - 0.1064 | Highly effective at reducing sporulation. | [5] |
| F. verticillioides | Mycelial Growth Inhibition | 0.5 - 8.0 | For parental (wild-type) strain. | [9] |
| F. verticillioides (Resistant) | Mycelial Growth Inhibition | 25 - >400 | For UV-induced and transformed resistant mutants. | [9] |
| F. avenaceum | Myosin I ATPase Inhibition | Inhibitory Effect Noted | Potently inhibits ATPase activity, but specific IC₅₀ not stated. | [1] |
| F. solani | Myosin I ATPase Inhibition | Little to No Effect | Exhibits natural resistance to this compound. | [1] |
Experimental Protocols
Protocol 1: In Vitro Sensitivity of Fusarium Mycelial Growth (Agar Amendment Method)
This protocol determines the EC₅₀ value of this compound against Fusarium isolates based on the inhibition of mycelial radial growth on fungicide-amended media.
1. Materials
-
Fusarium isolates for testing
-
Potato Dextrose Agar (PDA)
-
This compound (analytical grade)
-
Solvent for stock solution (e.g., 0.1 M Hydrochloric acid or Dimethyl sulfoxide (B87167) (DMSO))[9]
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (e.g., 5 mm diameter)
-
Incubator set to 25°C
-
Ruler or calipers
-
Parafilm
2. Preparation of Fungicide Stock and Amended Media
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) by dissolving it in a suitable solvent.[9]
-
Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Serially dilute the this compound stock solution. Add appropriate volumes of the dilutions to the molten PDA to achieve the desired final concentrations. A suggested range for initial screening of sensitive species is 0, 0.01, 0.05, 0.1, 0.5, and 1.0 µg/mL. For potentially resistant species, higher concentrations (e.g., 10, 50, 100, 200 µg/mL) may be necessary.[9]
-
Ensure the final concentration of the solvent in the media is consistent across all plates (including the control) and is non-inhibitory to fungal growth (typically ≤1% v/v).
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
3. Inoculation and Incubation
-
Culture the Fusarium isolates on fresh PDA plates for 4-7 days at 25°C until the colony edge is actively growing.
-
Using a sterile cork borer, take a mycelial plug (e.g., 5 mm) from the margin of an actively growing colony.
-
Place the mycelial plug, mycelium-side down, in the center of each this compound-amended PDA plate. Prepare three replicate plates for each concentration.
-
Seal the plates with Parafilm and incubate them in the dark at 25°C for 4 days, or until the growth on the control plate has reached approximately two-thirds of the plate diameter.[9]
4. Data Collection and Analysis
-
After the incubation period, measure the diameter of the fungal colony in two perpendicular directions for each plate.[9]
-
Calculate the average diameter for each replicate.
-
Determine the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [ (DC - DT) / DC ] × 100
-
Where DC is the average colony diameter on the control plates and DT is the average colony diameter on the treated plates.
-
-
Calculate the EC₅₀ value by performing a probit analysis, regressing the probit of the inhibition percentage against the log₁₀ of the fungicide concentration.[9]
References
- 1. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 3. PCR-RFLP for Detection of Fusarium graminearum Genotypes with Resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]
- 7. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes: In Vitro Assays for Phenamacril Antifungal Activity
Introduction
Phenamacril (B1673093), also known as JS399-19, is a novel cyanoacrylate fungicide with high specificity and potent activity against various species of the filamentous fungi genus Fusarium.[1][2] Fusarium species are responsible for devastating plant diseases in major crops like wheat, maize, and rice, leading to significant yield losses and mycotoxin contamination of grains.[2] this compound is considered an environmentally benign fungicide due to its remarkable specificity.[1][3] Its primary mechanism of action involves the inhibition of a crucial motor protein, myosin I, which is essential for key cellular functions in these fungi.[1][3] These application notes provide detailed protocols for assessing the in vitro antifungal activity of this compound.
Mechanism of Action
This compound functions as a site-specific, reversible, and non-competitive inhibitor of the class I myosin (MyoI) in susceptible Fusarium species.[2][3][4] The myosin motor protein is responsible for converting the chemical energy from ATP hydrolysis into mechanical force, which drives essential cellular processes along the actin cytoskeleton, such as mycelial growth and vesicle transport.[5][6]
The key steps in this compound's mechanism of action are:
-
Binding: this compound binds to a novel allosteric pocket within the actin-binding cleft of the myosin I motor domain.[2][7]
-
Conformational Arrest: This binding event arrests the motor domain in a pre-power stroke conformation, physically blocking the closure of the actin-binding cleft.[2]
-
Inhibition of ATPase Activity: By locking the motor protein in this state, this compound potently inhibits its ATPase activity, preventing the hydrolysis of ATP which powers the motor.[2][4][5]
-
Disruption of Fungal Growth: The inhibition of myosin I function disrupts the actin cytoskeleton, leading to impaired mycelial growth, reduced conidia germination, and ultimately, the suppression of fungal virulence.[1][3][8]
Caption: Mechanism of this compound inhibition on Fusarium Myosin I.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various Fusarium species and its inhibitory effect on Myosin I ATPase activity. The values are presented as EC50 (Effective Concentration to inhibit growth by 50%) and IC50 (Inhibitory Concentration to reduce enzyme activity by 50%).
| Target Organism/Enzyme | Assay Type | Measured Value | Unit | Reference |
| F. graminearum Myosin I (FgMyoI) | ATPase Activity | 0.36 | µM | [2] |
| F. graminearum Myosin I (FgMyo1) | ATPase Activity | 365 (± 39) | nM | [4][9] |
| F. pseudograminearum (63 strains) | Mycelial Growth | 0.0998 - 0.5672 | µg/ml | [8][10] |
| F. pseudograminearum (average) | Mycelial Growth | 0.3403 (± 0.0872) | µg/ml | [8][10] |
| F. pseudograminearum | Conidial Germination | 5.0273 - 26.4814 | µg/ml | [8][10] |
| F. pseudograminearum | Sporulation | 0.0770 - 0.1064 | µg/ml | [8][10] |
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the visible growth of Fusarium. It is adapted from standard CLSI guidelines for filamentous fungi.
Materials:
-
Fusarium isolate
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB) or Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile saline solution (0.85% w/v)
-
Hemocytometer or similar cell counting device
Workflow Diagram:
Caption: Workflow for determining this compound's MIC/EC50.
Procedure:
-
Inoculum Preparation: a. Culture the Fusarium strain on a PDA plate for 5-7 days at 25°C to generate conidia. b. Harvest conidia by flooding the plate with sterile saline solution and gently scraping the surface. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the conidial suspension concentration to approximately 1 x 10⁶ CFU/mL using a hemocytometer. This will be the stock inoculum. e. Dilute the stock inoculum in the test broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL).[11][12]
-
Plate Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of sterile broth to all wells except the first column. c. Add 200 µL of the highest concentration of this compound (in broth) to the first column. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[13] e. Column 11 should serve as a growth control (broth + inoculum, no drug). f. Column 12 should serve as a sterility control (broth only).
-
Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well from columns 1 through 11. This brings the final volume to 200 µL and halves the drug concentration. b. Seal the plate and incubate at 25-28°C for 48 to 72 hours, or until sufficient growth is observed in the growth control wells.[11]
-
Data Analysis: a. The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of growth.[14] b. For EC50 determination, measure the optical density (e.g., at 600 nm) of each well using a plate reader. c. Calculate the percentage of growth inhibition for each concentration relative to the growth control. d. Plot the inhibition percentage against the log of this compound concentration and use non-linear regression to determine the EC50 value.
Protocol 2: In Vitro Myosin I ATPase Activity Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on the ATPase activity of purified Fusarium graminearum Myosin I (FgMyoI). This example uses a luminescence-based ADP-Glo™ Kinase Assay.
Materials:
-
Purified FgMyoI(1–736) protein construct.[2]
-
Purified F. graminearum calmodulin (FgCaM).[2]
-
Actin filaments (F-actin)
-
This compound stock solution
-
ATP solution
-
Kinase Reaction Buffer (e.g., 15 mM MOPS pH 7.0, 2 mM MgCl₂, 0.1 mM EGTA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Workflow Diagram:
Caption: Workflow for the FgMyoI ATPase inhibition assay.
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture in a microfuge tube containing Kinase Reaction Buffer, 0.5 µM FgMyoI(1–736), 0.1 µM FgCaM, and 20 µM F-actin.[2][9] b. Aliquot the reaction mixture into the wells of a white, opaque 96-well plate. c. Add varying concentrations of this compound (or solvent control) to the wells.
-
ATPase Reaction: a. Start the ATPase reaction by adding ATP to a final concentration of 0.5 mM.[2] b. Incubate the plate at 25°C for 30 minutes.[2]
-
Signal Detection: a. Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This will also deplete any unconsumed ATP. b. Incubate at 25°C for 40 minutes.[2] c. Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin for the light-generating reaction. d. Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Analysis: a. Measure the luminescence of each well using a plate luminometer. The light signal is proportional to the amount of ADP generated and thus to the ATPase activity. b. Calculate the percentage of ATPase inhibition for each this compound concentration relative to the solvent control. c. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[9][15]
References
- 1. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 2. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium | PLOS One [journals.plos.org]
- 6. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idexx.com [idexx.com]
- 15. researchgate.net [researchgate.net]
Application Note: Determination of Phenamacril EC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamacril (B1673093), also known as JS399-19, is a novel cyanoacrylate fungicide demonstrating high specificity and efficacy against several phytopathogenic fungi within the Fusarium genus.[1][2] It is recognized for its environmentally benign profile due to its precise mode of action.[2][3] this compound effectively controls diseases such as Fusarium Head Blight (FHB) by inhibiting mycelial growth and conidia germination.[3][4] Determining the half-maximal effective concentration (EC50) is a critical step in evaluating the potency of this compound against specific Fusarium species and for monitoring the potential development of resistance. This document provides detailed protocols for determining the EC50 values of this compound through both in vivo (mycelial growth) and in vitro (enzyme activity) assays.
Mechanism of Action
This compound functions as a highly specific, reversible, and non-competitive inhibitor of the class I myosin motor protein in susceptible Fusarium species.[1][2] Myosins are essential motor proteins that convert chemical energy from ATP hydrolysis into mechanical force, driving processes like intracellular transport and cell division. This compound binds to an allosteric pocket within the actin-binding cleft of the myosin I motor domain.[2][3] This binding event prevents the closure of the actin-binding cleft, locking the myosin in its pre-power stroke state and potently inhibiting its ATPase activity.[2] The disruption of myosin function hinders the actin cytoskeleton, leading to the cessation of crucial cellular processes and ultimately inhibiting fungal growth and virulence.[3][5]
Figure 1: Simplified diagram of this compound's inhibitory action on the actomyosin cycle.
Data Presentation: Quantitative EC50 and IC50 Values
The potency of this compound has been quantified against various Fusarium species and their essential enzymes. The following table summarizes key reported values.
| Assay Type | Target Species / Enzyme | Value | Unit | Reference(s) |
| In Vitro ATPase Inhibition (IC50) | F. graminearum Myosin-1 (FgMyo1) | ~360 (or 0.36 µM) | nM | [1][2][6] |
| In Vitro Basal ATPase Inhibition (IC50) | F. graminearum Myosin-1 (FgMyo1IQ2) | 0.605 ± 0.113 | µM | [7] |
| In Vitro Actin-Activated ATPase Inhibition (IC50) | F. graminearum Myosin-1 (FgMyo1IQ2) | 1.10 ± 0.06 | µM | [7] |
| In Vivo Mycelial Growth Inhibition (EC50) | F. pseudograminearum (avg. of 63 strains) | 0.3403 ± 0.0872 | µg/ml | [4][8] |
| In Vivo Mycelial Growth Inhibition (EC50 Range) | F. pseudograminearum | 0.0998 - 0.5672 | µg/ml | [4][8] |
| In Vivo Sporulation Inhibition (EC50 Range) | F. pseudograminearum | 0.0770 - 0.1064 | µg/ml | [4] |
| In Vivo Conidial Germination Inhibition (EC50 Range) | F. pseudograminearum | 5.0273 - 26.4814 | µg/ml | [4] |
Experimental Protocols
Two primary methods are presented for determining the inhibitory concentration of this compound: a whole-organism mycelial growth assay and a target-specific enzyme inhibition assay.
Protocol 1: Mycelial Growth Inhibition Assay
This in vivo method assesses the effect of this compound on the vegetative growth of the target Fusarium species on an amended agar (B569324) medium.
Figure 2: Workflow for the Mycelial Growth Inhibition Assay.
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Actively growing culture of the target Fusarium species on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator (25°C)
-
Calipers or ruler
Procedure:
-
Prepare Fungicide Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Amended Media: Autoclave PDA and cool it to 50-55°C in a water bath. Create a series of working concentrations of this compound (e.g., 0, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0 µg/mL) by adding the appropriate volume of the stock solution to the molten agar.[9] Ensure the final concentration of DMSO does not exceed 1% (v/v) in any plate, including the control (0 µg/mL).
-
Pour Plates: Dispense approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify completely.
-
Inoculation: Using a sterile 5-mm cork borer, take a mycelial plug from the margin of an actively growing Fusarium culture. Place the plug, mycelium-side down, in the center of each amended PDA plate.
-
Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at 25°C for 4 days, or until the mycelial growth in the control plate has reached near the edge of the plate.[9]
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Average the two measurements.
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.[10]
-
-
Plot the percent inhibition against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to calculate the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.[9]
-
Protocol 2: In Vitro Myosin ATPase Activity Assay
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified Fusarium myosin I. A common method is the NADH-coupled ATPase assay.[1][6]
Figure 3: Workflow for the In Vitro Myosin ATPase Activity Assay.
Materials:
-
Purified Fusarium graminearum myosin I (FgMyo1) and F-actin[2]
-
Assay buffer (e.g., containing HEPES, MgCl2, KCl)
-
ATP solution
-
This compound stock solution in DMSO
-
NADH-coupled enzyme system: pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH
-
Microplate reader capable of measuring absorbance at 340 nm
-
384-well microplates
Procedure:
-
Protein Preparation: Express and purify the motor domain of Fusarium myosin I and actin from appropriate expression systems (e.g., baculovirus for myosin, E. coli for calmodulin).[2]
-
Prepare Reagents: Prepare a reaction mixture containing assay buffer, F-actin (e.g., 20 µM), and the NADH-coupled enzyme system (PK, LDH, PEP, NADH).
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, then dilute further into the assay buffer to achieve final desired concentrations (e.g., ranging from 0.1 nM to 100 µM).[6]
-
Set up Reaction: In a microplate, combine the reaction mixture, purified FgMyo1, and the various dilutions of this compound. Include a DMSO-only control.
-
Initiate Reaction: Start the enzymatic reaction by adding a final concentration of ATP (e.g., 1 mM) to all wells.
-
Measure Activity: Immediately place the plate in a spectrophotometer and monitor the decrease in NADH absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each this compound concentration.
-
Normalize the rates relative to the control (0% inhibition).
-
Plot the percent inhibition against the log-transformed concentration of this compound.
-
Use a non-linear regression model to fit the data and determine the IC50 value, which is the concentration that inhibits 50% of the enzyme's activity.[11]
-
References
- 1. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]
- 3. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenamacril Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamacril (B1673093), also known as JS399-19, is a novel cyanoacrylate fungicide highly effective against various Fusarium species, significant pathogens in agriculture.[1][2][3] Its mode of action involves the specific inhibition of the class I myosin motor protein's ATPase activity in susceptible fungi, thereby disrupting essential cellular processes like mycelial growth and development.[1][2][4][5] This document provides detailed protocols for the preparation of this compound stock solutions and their application in common antifungal experiments.
Chemical and Physical Properties
A comprehensive understanding of this compound's properties is crucial for accurate and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [6] |
| Molecular Weight | 216.24 g/mol | [3][6] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3][7] |
| Storage Conditions | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [7] |
Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is fundamental for reliable experimental outcomes. The following protocols outline the steps for preparing this compound solutions for various applications.
Protocol for Preparing a 10 mg/mL Primary Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[7]
Protocol for Preparing Working Solutions for Fungal Assays
Working solutions are prepared by diluting the primary stock solution in the appropriate culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the fungal cells, typically below 0.5%.
Materials:
-
10 mg/mL this compound primary stock solution in DMSO
-
Sterile culture medium (e.g., Potato Dextrose Broth (PDB) or Agar (B569324) (PDA))
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
Procedure for preparing a 100 µg/mL intermediate solution:
-
Thaw an aliquot of the 10 mg/mL primary this compound stock solution.
-
In a sterile tube, add 10 µL of the 10 mg/mL stock solution to 990 µL of sterile culture medium.
-
Vortex briefly to ensure thorough mixing. This results in a 100 µg/mL intermediate solution.
Procedure for preparing final working concentrations (e.g., for a mycelial growth inhibition assay):
-
From the 100 µg/mL intermediate solution, perform serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 4, 8 µg/mL).
-
For example, to prepare 1 mL of a 1 µg/mL working solution, add 10 µL of the 100 µg/mL intermediate solution to 990 µL of culture medium.
-
Always include a solvent control containing the same final concentration of DMSO as the highest concentration of this compound tested.
Experimental Protocols
The following are generalized protocols for common antifungal assays where this compound stock solutions are utilized.
Mycelial Growth Inhibition Assay
This assay determines the effect of this compound on the vegetative growth of fungi.
Procedure:
-
Prepare agar plates (e.g., PDA) amended with the desired final concentrations of this compound, including a solvent control plate.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubate the plates at the optimal temperature for the specific fungus.
-
Measure the diameter of the fungal colony at regular intervals until the colony on the control plate has reached a significant size.
-
Calculate the percentage of growth inhibition for each concentration compared to the solvent control.
Conidial Germination Assay
This assay assesses the impact of this compound on the germination of fungal spores.
Procedure:
-
Prepare a conidial suspension from a fresh fungal culture and adjust the concentration to a known value (e.g., 1 x 10⁵ conidia/mL).
-
In a multi-well plate or on a microscope slide, mix the conidial suspension with the desired final concentrations of this compound.
-
Incubate under conditions that promote germination (e.g., specific temperature and humidity).
-
After a set incubation period, observe the conidia under a microscope.
-
Determine the percentage of germinated conidia for each treatment by counting a representative number of spores. A conidium is typically considered germinated if the germ tube is at least as long as the spore's diameter.
-
Calculate the percentage of germination inhibition compared to the solvent control.
Mechanism of Action and Experimental Workflow
Signaling Pathway of this compound
This compound specifically targets and inhibits the ATPase activity of the class I myosin motor protein in Fusarium species. This inhibition disrupts the actin cytoskeleton, leading to impaired cellular processes such as mycelial growth and virulence.[1][2][4]
Caption: this compound's inhibitory action on the Fusarium Myosin I pathway.
Experimental Workflow for Antifungal Assays
The general workflow for conducting antifungal assays with this compound involves several key stages, from solution preparation to data analysis.
Caption: General workflow for this compound antifungal experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Germinated and Nongerminated Conidial Suspensions for Testing of Susceptibilities of Aspergillus spp. to Amphotericin B, Itraconazole, Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Phenamacril Application in Greenhouse Trials: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Phenamacril (B1673093) in greenhouse trials, focusing on its targeted efficacy against Fusarium species.
This compound is a novel, environmentally benign fungicide with a highly specific mode of action.[1][2][3] It functions as a potent and selective inhibitor of the myosin I motor protein in a subset of Fusarium species, disrupting crucial cellular processes like mycelial growth and development, ultimately reducing the fungus's virulence.[1][2][3] Its high specificity makes it a valuable tool for managing diseases caused by susceptible Fusarium species, such as Fusarium graminearum, F. asiaticum, F. fujikuroi, and some strains of F. oxysporum.[1] Notably, it displays low or no activity against other fungi, including the common greenhouse pathogen Botrytis cinerea (gray mold).
Application Notes
Target Pathogens and Diseases
This compound is primarily effective against diseases caused by susceptible Fusarium species, including:
-
Fusarium Head Blight (FHB): Caused mainly by F. graminearum and F. asiaticum in cereals.[1]
-
Fusarium Crown Rot (FCR) and Root Rot: Affecting various crops.
-
Rice Bakanae Disease: Caused by F. fujikuroi.[1]
-
Fusarium Wilt: Caused by susceptible strains of F. oxysporum.[1]
Mechanism of Action
This compound acts as a reversible and non-competitive inhibitor of the ATPase activity of the Fusarium class I myosin (MyoI).[4] This inhibition disrupts the actin cytoskeleton, which is essential for fundamental cellular functions in the fungus.[2]
Resistance Management
The development of resistance to this compound in Fusarium species has been reported.[2][3] Resistance is often associated with point mutations in the myosin motor domain. To mitigate the risk of resistance, it is crucial to:
-
Avoid continuous and sole reliance on this compound.
-
Integrate this compound into a broader Integrated Pest Management (IPM) program that includes cultural controls and fungicides with different modes of action.
-
Monitor pathogen populations for shifts in sensitivity to this compound.
Experimental Protocols
In Vitro Efficacy Assessment: Mycelial Growth Inhibition
This protocol determines the half-maximal effective concentration (EC50) of this compound against a specific Fusarium isolate.
Materials:
-
This compound stock solution (e.g., in ethanol (B145695) or DMSO)
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Fusarium isolate culture
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA and amend with serial dilutions of this compound to achieve a range of final concentrations (e.g., 0, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). The solvent concentration should be kept constant across all treatments, including the control.
-
Pour the amended PDA into Petri dishes.
-
From the growing edge of an actively growing Fusarium culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Seal the plates and incubate at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the log of the concentration.
Greenhouse Efficacy Trial: Control of Fusarium Crown Rot in Wheat
This protocol evaluates the efficacy of this compound in controlling Fusarium pseudograminearum, the causal agent of Fusarium Crown Rot (FCR), in a greenhouse setting.
Materials:
-
Wheat seeds (a susceptible variety)
-
Pots (e.g., 10 cm diameter) filled with sterile potting mix
-
Fusarium pseudograminearum inoculum (e.g., conidial suspension or colonized grain)
-
This compound formulation (e.g., 25% Suspension Concentrate - SC)
-
Greenhouse with controlled temperature and humidity
-
Disease assessment scale
Procedure:
-
Inoculum Preparation: Prepare a conidial suspension of F. pseudograminearum and adjust the concentration (e.g., 1 x 10^6 conidia/mL).
-
Sowing and Inoculation: Sow wheat seeds in pots. At the time of sowing or shortly after, inoculate the soil with the prepared F. pseudograminearum inoculum.
-
This compound Application:
-
Seed Treatment: Treat seeds with a specific dose of this compound before sowing.
-
Soil Drench: Apply a drench of this compound solution to the soil surface after sowing.
-
Foliar Spray: Apply a foliar spray of this compound at a specific growth stage.
-
Include an untreated, inoculated control and a non-inoculated, untreated control.
-
-
Greenhouse Conditions: Maintain greenhouse conditions favorable for disease development (e.g., moderate temperatures and high humidity).
-
Disease Assessment: At a predetermined time point (e.g., 4-6 weeks after inoculation), assess the disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis of the crown).
-
Data Analysis: Calculate the disease index and the control efficacy of the this compound treatments compared to the inoculated control.
Data Presentation
Table 1: In Vitro Sensitivity of Fusarium pseudograminearum to this compound
| Parameter | Value Range | Average ± SD |
| Mycelial Growth EC50 (µg/mL) | 0.0998 - 0.5672 | 0.3403 ± 0.0872 |
| Conidial Germination EC50 (µg/mL) | 5.0273 - 26.4814 | - |
| Sporulation EC50 (µg/mL) | 0.0770 - 0.1064 | - |
Data synthesized from a study on 63 isolates of F. pseudograminearum.
Table 2: Greenhouse Efficacy of this compound against Fusarium Crown Rot of Wheat
| Treatment Method | Application Rate (µl AI/g of seed/soil) | Control Efficacy (%) |
| In Vitro Assay | 0.125 | 87.8 |
| Greenhouse Assay | 0.125 | 77.3 |
AI = Active Ingredient. Control efficacy is relative to the untreated, inoculated control.
Mandatory Visualizations
References
- 1. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]
- 2. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 3. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Phenamacril Resistance
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to the fungicide Phenamacril (B1673093), particularly in Fusarium species.
Introduction to this compound and its Mechanism of Action
This compound is a novel cyanoacrylate fungicide with high specificity against Fusarium species, major pathogens responsible for diseases in various crops.[1][2][[“]] It functions by targeting the class I myosin motor protein (MyoI), a crucial component of the fungal cytoskeleton.[1][2] this compound acts as a reversible and noncompetitive inhibitor of the ATPase activity of MyoI.[4][5] This inhibition disrupts the actin cytoskeleton, leading to impaired mycelial growth, conidial germination, and overall reduction in fungal virulence.[1][2][6] The specificity of this compound to Fusarium myosins makes it an important tool for managing Fusarium-related plant diseases.[1][4]
Mechanisms of this compound Resistance
The primary mechanism of resistance to this compound is the alteration of the target protein, MyoI, due to point mutations in the corresponding Myo5 gene.[1][2] These mutations can lead to different levels of resistance, categorized as low, moderate, or high. Another potential mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, which can actively efflux the fungicide from the fungal cell, reducing its intracellular concentration.[1][2]
Experimental Protocols
In Vitro Susceptibility Testing: Agar-Amended Assay
This protocol determines the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of the fungal isolates.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Petri dishes (90 mm)
-
Fungal isolates (wild-type and potentially resistant strains)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved PDA to 50-55°C in a water bath.
-
Prepare a series of this compound concentrations by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. A typical concentration series might be 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, and 50 µg/mL.
-
Pour the amended PDA into Petri dishes and allow them to solidify.
-
Take a 5 mm mycelial plug from the edge of an actively growing fungal colony using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and non-amended controls).
-
Seal the plates with parafilm and incubate at 25°C in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the colony on the control plate reaches near the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the logarithm of the this compound concentration.
Generation of Resistant Mutants by UV Mutagenesis
This protocol describes a method to induce mutations in fungal conidia to select for this compound-resistant strains.
Materials:
-
Fungal isolate
-
Potato Dextrose Broth (PDB) for conidia production
-
UV crosslinker or germicidal lamp
-
Sterile water or saline solution
-
Hemocytometer
-
PDA plates amended with a discriminatory concentration of this compound
Procedure:
-
Grow the fungal isolate in PDB to induce sporulation.
-
Harvest conidia by filtering the culture through sterile cheesecloth.
-
Wash the conidia with sterile water or saline and resuspend them.
-
Determine the conidial concentration using a hemocytometer and adjust to 1 x 10^6 conidia/mL.
-
Spread 100 µL of the conidial suspension onto PDA plates.
-
Expose the open plates to UV radiation. The duration and intensity of UV exposure should be optimized to achieve a survival rate of 10-20%.
-
Incubate the plates in the dark for 24 hours to prevent photoreactivation.
-
Overlay the plates with PDA containing a discriminatory concentration of this compound (typically 2-5 times the EC50 of the wild-type strain).
-
Incubate the plates at 25°C until resistant colonies appear.
-
Isolate the resistant colonies onto fresh this compound-amended PDA for further characterization.
Molecular Analysis of Resistance Mechanisms
Materials:
-
Fungal mycelium (wild-type and resistant strains)
-
DNA extraction kit
-
Primers specific for the Myo5 gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Grow fungal isolates in PDB and harvest the mycelium.
-
Extract genomic DNA using a suitable extraction kit.
-
Amplify the Myo5 gene (or specific regions known to harbor resistance mutations) using PCR with gene-specific primers.
-
Verify the PCR product size by agarose (B213101) gel electrophoresis.
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the DNA sequences of the wild-type and resistant isolates to identify any point mutations.
Materials:
-
Fungal mycelium (treated with and without this compound)
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target ABC transporter genes and a reference gene (e.g., actin or GAPDH)
-
RT-qPCR master mix
-
Real-time PCR system
Procedure:
-
Grow fungal isolates in PDB to mid-log phase.
-
Expose the cultures to a sub-lethal concentration of this compound for a defined period (e.g., 2-4 hours). Include an untreated control.
-
Harvest the mycelium and immediately freeze it in liquid nitrogen.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA template.
-
Perform RT-qPCR using primers for the target ABC transporter genes and a reference gene.
-
Analyze the relative gene expression levels using the ΔΔCt method.
Biochemical Assay: Myosin ATPase Activity
This protocol measures the effect of this compound on the ATPase activity of purified MyoI protein.
Materials:
-
Purified MyoI protein from Fusarium
-
Actin
-
ATP
-
Reaction buffer (e.g., containing KCl, MgCl2, imidazole, DTT)
-
Malachite green reagent for phosphate (B84403) detection
-
This compound stock solution
-
Microplate reader
Procedure:
-
Purify the MyoI motor domain from both wild-type and resistant fungal strains.
-
Prepare a reaction mixture containing the reaction buffer, actin, and varying concentrations of this compound.
-
Add the purified MyoI protein to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a constant temperature (e.g., 25°C).
-
Stop the reaction at different time points by adding a quenching solution.
-
Measure the amount of inorganic phosphate released using the malachite green reagent and a microplate reader.
-
Calculate the ATPase activity (rate of phosphate release) for each this compound concentration.
-
Determine the IC50 value of this compound for the MyoI protein from both wild-type and resistant strains.
Data Presentation
Table 1: EC50 Values of this compound against Fusarium Isolates
| Isolate | This compound EC50 (µg/mL) | Resistance Factor (RF) |
| Wild-Type | 0.05 | 1 |
| Resistant Mutant 1 | 5.2 | 104 |
| Resistant Mutant 2 | >50 | >1000 |
| Field Isolate 1 | 0.04 | 0.8 |
| Field Isolate 2 | 12.8 | 256 |
| Resistance Factor (RF) = EC50 of the test isolate / EC50 of the wild-type isolate. |
Table 2: Point Mutations in the Myo5 Gene Conferring this compound Resistance
| Species | Codon Change | Amino Acid Substitution | Resistance Level | Reference |
| F. graminearum | AAG→AGG/GAG | K216R/E | High | [2] |
| F. graminearum | TCC→CCC/CTC | S217P/L | High | [2] |
| F. graminearum | GAG→AAG/GGG/GAC | E420K/G/D | High | [2] |
| F. fujikuroi | AAG→ACG | K218T | - | [2] |
| F. fujikuroi | TCC→CCC/CTC | S219P/L | - | [6] |
| F. solani | TCC→ACC | S217T | - | [1][2] |
| F. verticillioides | TCC→CTC | S73L | High | [6] |
| F. verticillioides | GAG→AAG | E276K | High | [6] |
Visualizations
References
- 1. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 2. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes: Phenamacril as an Inhibitor of Fungal Myosin I ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenamacril (B1673093) (also known as JS399–19) is a novel cyanoacrylate fungicide that demonstrates high specificity and potent inhibitory effects against certain species of the phytopathogenic fungi Fusarium.[1][2] Its primary mode of action is the inhibition of the class I myosin (Myo1) motor protein, an essential component for various cellular processes in fungi, including mycelial growth and development.[3][4] this compound disrupts the actin cytoskeleton by hindering the ATPase activity of Myo1, ultimately leading to fungal cell death.[1][3] This document provides detailed protocols for assessing the ATPase activity of Fusarium Myo1 in the presence of this compound, along with key performance data and pathway diagrams.
This compound has been identified as a reversible and noncompetitive inhibitor of Fusarium graminearum myosin-1 (FgMyo1).[1][5] It binds to a novel allosteric pocket within the actin-binding cleft of the myosin motor domain.[6][7] This binding event is proposed to lock the motor domain in a pre-power stroke conformation, blocking the closure of the actin-binding cleft and thereby inhibiting the progression of the ATPase cycle.[7] The specificity of this compound is remarkable, with potent activity against susceptible Fusarium species while showing little to no effect on myosins from other organisms, such as Fusarium solani, human myosin-1c, or Dictyostelium discoideum myosins.[1][5]
Key Quantitative Data
The inhibitory effect of this compound on the ATPase activity of Fusarium graminearum Myosin-1 (FgMyo1) has been characterized by several key parameters.
| Parameter | Value | Conditions | Reference |
| IC₅₀ | ~360 nM | Steady-state NADH-coupled ATPase assay with 20 µM F-actin. | [1] |
| kcat,actin (no inhibitor) | 0.72 ± 0.04 s⁻¹ | Actin-activated ATPase activity. | [8] |
| kcat,actin (300 nM this compound) | 0.51 ± 0.03 s⁻¹ | Actin-activated ATPase activity. | [8] |
| kcat,actin (600 nM this compound) | 0.49 ± 0.05 s⁻¹ | Actin-activated ATPase activity. | [8] |
| Kapp,actin (no inhibitor) | 4.80 ± 0.5 µM | Apparent F-actin affinity in the presence of ATP. | [8] |
| Kapp,actin (300 nM this compound) | 11.7 ± 0.09 µM | Apparent F-actin affinity in the presence of ATP. | [8] |
| Kapp,actin (600 nM this compound) | 24.9 ± 3.5 µM | Apparent F-actin affinity in the presence of ATP. | [8] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of this compound's inhibitory action on the Fusarium Myosin I ATPase cycle.
Caption: this compound's inhibition of the Myosin I ATPase cycle.
Experimental Protocols
Protocol 1: Steady-State ATPase Activity Assay (NADH-Coupled)
This protocol is adapted for determining the IC₅₀ of this compound and its effect on the steady-state kinetics of Fusarium Myosin I. This assay couples the release of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified Fusarium graminearum Myosin-1 (FgMyo1) construct
-
F-actin (polymerized from rabbit skeletal muscle actin)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 15 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 0.1 mM EGTA
-
ATP solution (magnesium salt)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NADH, PEP, PK, and LDH. The final concentrations in the assay well should be approximately 0.2 mM NADH, 1 mM PEP, 50 units/mL PK, and 50 units/mL LDH.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution to achieve a range of concentrations (e.g., from 0.1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Set up the Assay Plate:
-
To each well of a 96-well plate, add the reagent mix.
-
Add the desired concentration of this compound dilution or DMSO (for control).
-
Add F-actin to a final concentration of 20 µM.
-
Add FgMyo1 to a final concentration appropriate for the assay (e.g., 50-100 nM).
-
-
Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 1-2 mM.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot.
-
Convert the rate of absorbance change to the rate of ATP hydrolysis (ATPase activity) using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot the ATPase activity as a function of this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Malachite Green Phosphate (B84403) Detection Assay
This is an endpoint colorimetric assay that measures the amount of inorganic phosphate (Pi) released during the ATPase reaction.
Materials:
-
Purified FgMyo1
-
F-actin
-
This compound stock solution (in DMSO)
-
Assay Buffer: 15 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 0.1 mM EGTA
-
ATP solution
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-660 nm
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, F-actin (e.g., 20 µM), and various concentrations of this compound.
-
Add FgMyo1 to each tube.
-
Pre-incubate the mixtures at the desired temperature (e.g., 25°C) for 5 minutes.
-
-
Start the Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction for a fixed time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range of phosphate release.
-
Stop the Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).
-
Color Development:
-
Add the Malachite Green Reagent to each reaction tube.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measure Absorbance: Transfer the samples to a 96-well plate and measure the absorbance at the appropriate wavelength (typically around 650 nm).
-
Data Analysis:
-
Create a standard curve using the phosphate standard solution.
-
Determine the concentration of Pi released in each sample from the standard curve.
-
Calculate the ATPase activity (moles of Pi per mole of enzyme per second).
-
Analyze the effect of this compound on ATPase activity as described in Protocol 1.
-
Experimental Workflow and Logic Diagrams
The following diagrams provide a visual representation of the experimental workflow for the ATPase assay and the logical relationship of this compound's inhibitory effect.
References
- 1. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium | PLOS One [journals.plos.org]
- 3. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 4. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenamacril in the Control of Wheat Crown Rot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wheat crown rot, predominantly caused by the fungus Fusarium pseudograminearum, is a significant disease affecting wheat production worldwide, leading to substantial yield losses.[1][2][3] Phenamacril (B1673093) (also known as JS399-19), a novel cyanoacrylate fungicide, has demonstrated high efficacy in controlling Fusarium species.[4][5][6][7][8][9] This document provides detailed application notes and experimental protocols for the use of this compound in research and development settings for the control of wheat crown rot.
Mechanism of Action
This compound is a site-specific fungicide that targets the myosin I protein (MyoI) in susceptible Fusarium species.[10][11] It acts as a reversible and non-competitive inhibitor of the ATPase activity of myosin I, which is crucial for various cellular processes in the fungus, including growth and pathogenesis.[10][11] This targeted action makes this compound a valuable tool for studying Fusarium biology and for the development of novel disease management strategies.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound against Fusarium pseudograminearum, the primary causal agent of wheat crown rot.
Table 1: In Vitro Efficacy of this compound against Fusarium pseudograminearum
| Parameter | EC50 Value (µg/mL) | Reference |
| Mycelial Growth | 0.0998 - 0.5672 (Average: 0.3403 ± 0.0872) | [4][5][8][9] |
| Conidial Germination | 5.0273 - 26.4814 | [4][5][8][9] |
| Sporulation | 0.0770 - 0.1064 | [4][5][8][9] |
Table 2: Control Efficacy of this compound against Wheat Crown Rot
| Assay Type | Application Rate (Active Ingredient) | Control Efficacy (%) | Reference |
| In Vitro Assay | 0.125 µL/g | 87.8 | [4][5] |
| Greenhouse Assay | 0.125 µL/g | 77.3 | [4][5] |
| Field Trials (Luoyang) | Not specified | 83.9 | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of F. pseudograminearum.
Materials:
-
Pure culture of F. pseudograminearum
-
Potato Dextrose Agar (PDA) medium
-
This compound stock solution (in a suitable solvent, e.g., acetone)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Allow the PDA to cool to approximately 50-55°C.
-
Add the appropriate volume of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL). Ensure the solvent concentration is consistent across all treatments, including the control.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the edge of an actively growing F. pseudograminearum culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.
-
Seal the plates with parafilm and incubate at 25°C in the dark.
-
Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the log of the this compound concentration.
Protocol 2: Greenhouse Efficacy Trial
Objective: To evaluate the control efficacy of this compound against wheat crown rot in a controlled greenhouse environment.
Materials:
-
Wheat seeds (a susceptible variety)
-
F. pseudograminearum inoculum (e.g., colonized grain or conidial suspension)
-
Sterilized soil mix (e.g., peat, sand, and loam)
-
Pots (e.g., 15 cm diameter)
-
This compound formulation
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Prepare the F. pseudograminearum inoculum. If using colonized grain, grow the fungus on sterilized wheat or oat grains for 2-3 weeks.
-
Mix the inoculum with the sterilized soil mix at a predetermined rate to ensure consistent disease pressure.
-
Treat wheat seeds with this compound at the desired application rate (e.g., 0.125 µL of active ingredient per gram of seed). An untreated control group should also be prepared.
-
Sow the treated and untreated seeds in the infested soil in pots.
-
Maintain the pots in a greenhouse under conditions favorable for wheat growth and disease development (e.g., 20-25°C, 12-hour photoperiod).
-
Water the plants as needed, avoiding waterlogging.
-
After a set period (e.g., 4-6 weeks), carefully uproot the plants and wash the roots and crowns.
-
Assess disease severity based on the extent of browning and necrosis on the crown and sub-crown internode using a disease rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis).
-
Calculate the disease index and the control efficacy of the this compound treatment compared to the untreated control.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on Fusarium Myosin I.
Experimental Workflow for Greenhouse Efficacy Trial
Caption: Workflow for assessing this compound's efficacy in the greenhouse.
Cross-Resistance
Studies have shown no significant correlation between the sensitivity of F. pseudograminearum to this compound and its sensitivity to other commonly used fungicides such as fludioxonil, carbendazim, tebuconazole, and kresoxim-methyl.[4][5] This suggests a low risk of cross-resistance and indicates that this compound can be a valuable component in fungicide resistance management programs.
Conclusion
This compound exhibits strong inhibitory effects against Fusarium pseudograminearum and demonstrates excellent control of wheat crown rot in various experimental settings. Its unique mode of action and lack of cross-resistance with other fungicide classes make it a promising candidate for further development and an important tool for research into Fusarium pathogenesis and control. The provided protocols and data serve as a foundation for researchers and drug development professionals to further investigate and utilize this compound in the management of this significant agricultural disease.
References
- 1. Fusarium crown rot caused by Fusarium pseudograminearum in cereal crops: recent progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusarium crown rot of wheat - Wikipedia [en.wikipedia.org]
- 3. Fusarium Crown Rot | College of Agricultural Sciences [agsci.oregonstate.edu]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Impact of this compound on the Growth and Development of Fusarium pseudograminearum and Control of Crown Rot of Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of this compound on the growth and development of Fusarium pseudograminearum and control of crown rot of wheat. | Semantic Scholar [semanticscholar.org]
- 10. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming Phenamacril solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Phenamacril (B1673093) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (Z)-ethyl 2-cyano-3-amino-3-phenylacrylate or JS399-19, is a cyanoacrylate fungicide.[1][2][3][4] It is a highly specific inhibitor of class I myosin in susceptible Fusarium species.[1][3][4] Its primary mechanism of action is the noncompetitive and reversible inhibition of the myosin I motor protein's ATPase activity.[3][5] This disruption of the actin cytoskeleton interferes with essential cellular processes like mycelial growth.[1][4]
Q2: I am observing precipitation after adding this compound to my aqueous culture medium. What is the primary cause?
This compound is a hydrophobic compound with poor water solubility. Direct addition of a concentrated stock solution into an aqueous medium can cause it to immediately precipitate out of solution. The choice of solvent for the stock solution and the final concentration of both the solvent and this compound in the culture medium are critical factors.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly cited solvent for preparing this compound stock solutions for in vitro experiments.[6][7] For certain derivatives, 96% ethanol (B145695) has also been used.[8] A high-concentration stock solution, for example at 10 mg/mL, can be prepared in DMSO.[6]
Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture assays should be kept low, typically below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: Can I use other solvents to dissolve this compound?
While DMSO is the most referenced solvent, other organic solvents like ethanol may be used.[8] However, the compatibility of any solvent with your specific in vitro system must be validated. Techniques for enhancing the solubility of poorly soluble drugs, such as the use of co-solvents (e.g., polyethylene (B3416737) glycol), may also be explored, but their effects on the experimental model must be carefully evaluated.[9][10]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your in vitro assays.
Issue 1: Precipitation upon preparation of the stock solution.
-
Question: My this compound powder is not dissolving in DMSO. What should I do?
-
Answer:
-
Ensure Purity and Proper Storage: Verify the purity of your this compound. Ensure it has been stored under appropriate conditions (cool, dry place) to prevent degradation.
-
Increase Solubilization Energy: Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. Sonication is also a recommended method to help dissolve this compound in DMSO.[7]
-
Check Concentration: You may be attempting to create a stock solution that is above the solubility limit of this compound in DMSO. Refer to the supplier's data sheet for solubility information. A stock concentration of 10 mg/mL in DMSO has been successfully used.[6]
-
Issue 2: Precipitation when diluting the stock solution into the final culture medium.
-
Question: My this compound stock solution is clear, but a precipitate forms immediately after adding it to my cell culture medium. How can I prevent this?
-
Answer: This is a common issue when a highly concentrated organic stock is diluted into an aqueous buffer. The key is to avoid a sudden, large change in solvent polarity.
-
Recommended Dilution Protocol:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.[11] Temperature can affect solubility.
-
Use an Intermediate Dilution Step: Instead of adding the high-concentration stock directly to the final volume of medium, create an intermediate dilution in your culture medium.
-
Add Stock to Medium, Not Vice Versa: Add the small volume of this compound stock solution to the larger volume of pre-warmed medium while gently vortexing or swirling.[11] This ensures rapid mixing and dispersion.
-
Final Solvent Concentration: Calculate the final DMSO concentration in your medium and ensure it is below the toxic threshold for your cells (typically <0.5%).
-
-
Data Summary
The solubility of this compound is a critical factor for in vitro testing. The following table summarizes the solvents used in published studies.
| Compound | Solvent | Stock Concentration | Reference |
| This compound | Dimethyl sulfoxide (DMSO) | 10 mg/mL | [6] |
| This compound | Dimethyl sulfoxide (DMSO) | 55 mg/mL (sonication recommended) | [7] |
| This compound Derivatives | 96% Ethanol or DMSO | 20 mM | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Add the corresponding volume of sterile DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the vial in a water bath until the solution is clear.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining Maximum Soluble Concentration in Culture Medium
-
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Materials:
-
This compound-DMSO stock solution
-
Pre-warmed, complete cell culture medium (including serum, if applicable)
-
Sterile microplate (96-well) or tubes
-
Plate reader capable of measuring absorbance at ~600 nm (optional)
-
-
Procedure:
-
Prepare a serial dilution of your this compound stock solution in the pre-warmed culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant and low across all dilutions.
-
Include a vehicle control (medium + DMSO only).
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately, 2, 6, and 24 hours).[11]
-
For a quantitative assessment, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[11]
-
The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.
-
Visualizations
Caption: Workflow for preparing this compound solutions to avoid precipitation.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. This compound | Antifungal | Myosin | TargetMol [targetmol.com]
- 8. vbn.aau.dk [vbn.aau.dk]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. ijpbr.in [ijpbr.in]
- 11. benchchem.com [benchchem.com]
Phenamacril Sensitivity Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Phenamacril (B1673093) sensitivity assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel cyanoacrylate fungicide that specifically targets the myosin I motor protein in Fusarium species.[1][2] By binding to an allosteric pocket within the actin-binding cleft of myosin I, this compound inhibits its ATPase activity.[3][4][5] This disruption of the actin cytoskeleton leads to impaired cellular processes such as mycelial growth and development, ultimately reducing the fungus's growth and virulence.[1][2]
Q2: My Fusarium isolate shows high levels of resistance to this compound. What could be the cause?
Unexpectedly high resistance to this compound is often linked to specific point mutations in the gene encoding the myosin I protein (often referred to as FaMyo5 or FvMyo1).[1][2][6] These mutations can alter the binding pocket of the drug, reducing its affinity and efficacy.[6][7] It is also possible that the isolate belongs to a Fusarium species with intrinsic resistance.
Q3: I am observing significant variability in my MIC/EC50 values between experimental replicates. What are the potential sources of this inconsistency?
Inconsistent results in susceptibility testing can arise from several factors, including:
-
Inoculum Preparation: Inconsistent inoculum density can significantly impact the outcome of the assay.[8][9]
-
Media Composition: Variations in the pH or nutrient content of the growth medium can affect both fungal growth and the activity of the compound.[9]
-
Incubation Conditions: Fluctuations in temperature or incubation time can lead to variable growth rates and, consequently, inconsistent results.[10]
-
Compound Stability: Ensure that the this compound stock solution is properly stored and that the compound is stable in the chosen assay medium.
-
Endpoint Reading: Subjectivity in determining the point of significant growth inhibition, especially in the presence of trailing growth, can introduce variability.[8][10]
Troubleshooting Guide
Issue 1: Higher than expected MIC/EC50 values for a supposedly sensitive strain.
| Potential Cause | Troubleshooting Step |
| Target Mutation: | Sequence the myosin I gene of your isolate to check for known resistance-conferring mutations. |
| Incorrect Species Identification: | Verify the species of your Fusarium isolate using molecular methods. Some species have intrinsic resistance. |
| Inoculum Effect: | Strictly adhere to a standardized protocol for inoculum preparation to ensure a consistent cell density.[8] |
| Compound Degradation: | Prepare fresh dilutions of this compound for each experiment and protect from light if necessary. |
Issue 2: No clear dose-response curve or complete inhibition at any concentration.
| Potential Cause | Troubleshooting Step |
| Inappropriate Concentration Range: | Broaden the concentration range of this compound tested, ensuring it covers both very low and very high concentrations. |
| Insolubility of this compound: | Check the solubility of this compound in your test medium. The use of a solvent like DMSO may be necessary, but its final concentration should be non-toxic to the fungus.[11] |
| Contamination: | Streak the fungal culture on an appropriate agar (B569324) medium to ensure it is pure.[8] |
| Assay Conditions: | Optimize assay parameters such as incubation time and temperature. |
Issue 3: High variability between replicates.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors: | Use calibrated pipettes and ensure thorough mixing of reagents and inoculum. |
| Uneven Fungal Growth: | Ensure a homogenous suspension of spores or mycelial fragments is used for inoculation. |
| Edge Effects in Microplates: | To minimize evaporation, avoid using the outer wells of the microtiter plate or fill them with sterile medium. |
| Inconsistent Endpoint Reading: | Establish clear, objective criteria for determining the MIC/EC50. For microdilution assays, using a spectrophotometer to measure optical density can increase objectivity. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various Fusarium species and the impact of specific mutations on its efficacy.
Table 1: In Vitro Activity of this compound Against Wild-Type Fusarium Species
| Fusarium Species | IC50 (µM) | EC50 (µg/mL) | Reference |
| F. graminearum | 0.36 | 0.42 | [5] |
| F. asiaticum | 0.44 | [5] | |
| F. oxysporum 32931 | 0.3 | [5] |
Table 2: Impact of Myosin I Mutations on this compound Sensitivity in F. graminearum
| Mutation | IC50 (µM) | Resistance Factor (RF) | Reference |
| Wild-Type | 0.36 | 1 | [5] |
| S217L | Substantially Increased | High | [12] |
Experimental Protocols
Broth Microdilution Susceptibility Assay (Adapted from CLSI M38-A2)
-
Inoculum Preparation:
-
Grow the Fusarium isolate on potato dextrose agar (PDA) at 25°C until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in RPMI 1640 medium.[8]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microdilution plate.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plate at 35°C for 48-72 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control.[8]
-
Agar Dilution Susceptibility Assay
-
Plate Preparation:
-
Prepare a series of PDA plates containing serial dilutions of this compound.
-
Ensure the final concentration of any solvent used is not inhibitory to fungal growth.
-
-
Inoculation:
-
Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing culture onto the center of each plate.[13]
-
-
Incubation:
-
Incubate the plates at 25°C for 4-7 days.
-
-
Endpoint Determination:
-
Measure the radial growth on each plate.
-
The EC50 (Effective Concentration for 50% inhibition) is calculated by regression analysis of the percentage of growth inhibition against the logarithm of the this compound concentration.[13]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound sensitivity assays.
Caption: Mechanism of this compound action and resistance.
References
- 1. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 2. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Resistance Mechanism and Risk of Fusarium verticillioides to the Myosin Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Mutations in the this compound-Binding Site of Fusarium Myosin-1 on Its Motor Function and this compound Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
Technical Support Center: Optimizing Phenamacril Concentration for Fungal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Phenamacril (B1673093) concentration for effective fungal inhibition. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a site-specific fungicide that targets and inhibits the function of myosin I, a crucial motor protein in certain fungi, particularly within the Fusarium genus.[1][2] By inhibiting the ATPase activity of myosin I, this compound disrupts the actin cytoskeleton, which is essential for cellular processes such as mycelial growth, vesicle transport, and pathogenesis.[1][2][3] This inhibition is reversible and non-competitive.[4][5]
Q2: Which fungal species are susceptible to this compound?
A2: this compound exhibits high specificity and is particularly effective against various species of the Fusarium genus, including F. graminearum, F. asiaticum, F. fujikuroi, and some strains of F. oxysporum.[2][6] It has low or no activity against other fungi and different myosin classes, making it an environmentally benign option.[4][6]
Q3: What is the typical inhibitory concentration range for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for susceptible Fusarium species is typically in the nanomolar range. For example, the IC50 for F. graminearum myosin I ATPase activity has been reported to be approximately 360 nM.[4][5][7] However, the effective concentration for 50% inhibition of mycelial growth (EC50) in culture can vary depending on the species and specific experimental conditions.
Q4: How does resistance to this compound develop in fungi?
A4: Resistance to this compound primarily arises from point mutations in the gene encoding the myosin I protein.[1][2][8] These mutations alter the binding site of this compound, reducing its efficacy.[1][2] For instance, mutations at specific codons, such as S219P or S219L in F. fujikuroi Myosin-5, have been shown to confer high resistance.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no fungal inhibition observed. | 1. Resistant fungal strain: The target fungus may have inherent or acquired resistance to this compound. 2. Incorrect this compound concentration: The concentration used may be too low to elicit an inhibitory effect. 3. Improper experimental setup: Issues with media preparation, incubation conditions, or inoculum viability. 4. Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Verify strain sensitivity: Test a known susceptible strain as a positive control. Sequence the myosin I gene of the target strain to check for resistance mutations. 2. Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration (see Protocol 1). 3. Standardize protocols: Ensure consistent media composition, pH, incubation temperature, and use of a fresh, viable fungal inoculum. 4. Proper handling: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh stock solutions for each experiment. |
| High variability between replicates. | 1. Uneven drug distribution: this compound may not be evenly dispersed in the agar (B569324) medium. 2. Inconsistent inoculum size: Variation in the amount of fungal material used for inoculation. 3. Edge effects in microplates: Wells on the edge of the plate may experience different environmental conditions. | 1. Ensure thorough mixing: Vortex the this compound stock solution before adding it to the molten agar. Mix the agar thoroughly before pouring plates. 2. Standardize inoculation: Use a calibrated loop, mycelial plugs of a consistent size, or a hemocytometer for spore counts to ensure uniform inoculation. 3. Proper plate setup: Avoid using the outermost wells of a microplate or ensure they are filled with a buffer to maintain humidity. |
| Unexpected morphological changes in the fungus. | Sub-lethal concentration of this compound: Low concentrations of the fungicide may induce stress responses and morphological abnormalities without causing complete growth inhibition. | Microscopic examination: Observe fungal morphology under a microscope to document any changes. Correlate these changes with the this compound concentration used. This could be an interesting area for further investigation. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and EC50 using Agar Dilution Method
This protocol details the procedure for determining the MIC and EC50 of this compound against a fungal strain.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes (90 mm)
-
Fungal culture of the test organism
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Agar Plates with this compound:
-
Autoclave the PDA medium and allow it to cool to 45-50°C.
-
Prepare a series of this compound dilutions from the stock solution.
-
Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Mix well and pour the amended agar into Petri dishes. Allow the plates to solidify.
-
-
Inoculation:
-
From the growing edge of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each agar plate.
-
-
Incubation: Incubate the plates at the optimal temperature for the fungal strain (e.g., 25°C) in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony on the control plate reaches the edge of the dish.
-
The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that causes a 50% reduction in fungal growth, using regression analysis.[9]
-
Protocol 2: Myosin ATPase Activity Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on the ATPase activity of fungal myosin I.[4][6]
Materials:
-
Purified fungal myosin I protein
-
This compound
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection kit
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the purified myosin I protein to the assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include a control with no this compound.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
-
Initiate Reaction: Start the reaction by adding a fixed concentration of ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme activity (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Measure ATP Depletion: Stop the reaction and measure the amount of remaining ATP or the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of ATPase activity inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining MIC and EC50 of this compound.
Caption: Signaling pathway showing this compound's inhibitory action.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 2. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium | PLOS One [journals.plos.org]
- 4. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Resistance mechanism of Fusarium fujikuroi to this compound in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
Technical Support Center: Phenamacril Degradation in Experimental Conditions
Welcome to the technical support center for researchers studying the degradation of Phenamacril (B1673093). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the degradation of this compound in my experiments?
A1: The stability of this compound can be significantly affected by several factors, including pH, temperature, and exposure to light. As a cyanoacrylate fungicide, the ester and cyano groups in its structure are susceptible to chemical transformations under various conditions.
Q2: In which solvents is this compound soluble for preparing stock solutions?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It has also been reported to be soluble in other organic solvents such as ethanol (B145695) and methanol, which can be used for preparing stock solutions for biological and analytical assays.[1][2][3] When preparing solutions for degradation studies, it is crucial to use high-purity solvents to avoid introducing contaminants that could interfere with the analysis.
Q3: What are the expected degradation pathways for this compound?
A3: Based on the chemical structure of this compound (ethyl (Z)-3-amino-2-cyano-3-phenylacrylate) and the known degradation patterns of other cyanoacrylates, the primary degradation pathways are likely to be:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2-cyano-3-amino-3-phenylacrylic acid and ethanol. The amino and cyano groups may also undergo hydrolysis under more extreme conditions.
-
Photodegradation: Exposure to UV or simulated sunlight can induce photochemical reactions, potentially leading to isomerization, cyclization, or cleavage of the molecule.
-
Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. For cyanoacrylates, this can involve depolymerization or the formation of various breakdown products.
Q4: What are the potential degradation products of this compound I should be looking for?
A4: While specific degradation products for this compound under various experimental conditions are not extensively documented in the literature, based on the degradation of similar cyanoacrylate compounds, you might expect to find:
-
2-cyano-3-amino-3-phenylacrylic acid: From the hydrolysis of the ethyl ester.
-
Formaldehyde and ethyl cyanoacetate: These are common degradation products of ethyl cyanoacrylate polymers.[4][5]
-
Isomers of this compound: Photochemical reactions can sometimes lead to the formation of geometric isomers.
It is recommended to use analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize unknown degradation products in your samples.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental study of this compound degradation.
Issue 1: Inconsistent or non-reproducible degradation rates.
| Potential Cause | Troubleshooting Step |
| pH Fluctuation | Ensure that the buffer solutions used in hydrolysis studies have sufficient buffering capacity to maintain a constant pH throughout the experiment. Regularly check the pH of your solutions. |
| Temperature Variation | Use a calibrated incubator or water bath with precise temperature control. Avoid opening the incubator frequently. |
| Inconsistent Light Exposure | For photolysis studies, ensure a consistent light source and distance from the samples. Use a photostability chamber for controlled experiments. |
| Contamination of Solvents or Reagents | Use high-purity (e.g., HPLC grade) solvents and reagents. Run blank experiments with only the solvent to check for interfering peaks. |
| Stock Solution Instability | Prepare fresh stock solutions of this compound before each experiment, especially if storing for extended periods. Store stock solutions in the dark at a low temperature (e.g., -20°C) to minimize degradation. |
Issue 2: Poor peak shape or resolution in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., the ratio of organic solvent to water and the type and concentration of buffer). A gradient elution may be necessary to separate this compound from its more polar degradation products. |
| Column Degradation | Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or replacing it. |
| Sample Solvent Mismatch | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO is used for the stock solution, ensure the injection volume is small to avoid peak distortion. |
| Co-elution of Peaks | Adjust the mobile phase gradient, flow rate, or temperature to improve the separation of this compound and its degradation products. A different column chemistry might also be necessary. |
Issue 3: Difficulty in identifying and quantifying degradation products.
| Potential Cause | Troubleshooting Step |
| Low Concentration of Degradation Products | Concentrate the samples before analysis using techniques like solid-phase extraction (SPE) or evaporation. |
| Lack of Reference Standards | Use LC-MS/MS to obtain mass spectra and fragmentation patterns of the unknown peaks to propose potential structures. If possible, synthesize the suspected degradation products to confirm their identity. |
| Matrix Effects | If analyzing samples from complex matrices (e.g., soil or water), perform a matrix effect study to ensure that the quantification is not affected. Use matrix-matched calibration standards if necessary. |
Experimental Protocols
The following are generalized protocols for studying the degradation of this compound. Researchers should adapt these protocols to their specific experimental conditions and analytical instrumentation.
Protocol 1: Hydrolysis Study
This protocol is based on the OECD Guideline 111 for testing chemicals' hydrolysis as a function of pH.
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Preparation of Test Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). The final concentration of the organic solvent in the test solution should be minimal (<1%) to avoid co-solvent effects.
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer solution in sterile, sealed containers. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the concentration of this compound and any degradation products in the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
Protocol 2: Photodegradation Study
-
Preparation of Test Solution: Prepare a solution of this compound in a solvent that is transparent to the light source being used (e.g., acetonitrile or purified water).
-
Light Exposure: Place the test solution in a quartz or borosilicate glass container and expose it to a controlled light source (e.g., a xenon lamp simulating sunlight or a UV lamp) in a photostability chamber.
-
Dark Control: Prepare an identical solution and wrap the container in aluminum foil to serve as a dark control.
-
Incubation: Maintain a constant temperature during the experiment.
-
Sampling and Analysis: At various time points, take samples from both the exposed and dark control solutions and analyze them by HPLC.
-
Data Analysis: Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark control.
Protocol 3: Thermal Degradation Study
-
Sample Preparation: Place a known amount of solid this compound or a concentrated solution in a suitable container.
-
Incubation: Place the samples in a calibrated oven at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Control Sample: Keep a control sample at a lower temperature (e.g., room temperature or refrigerated).
-
Sampling and Analysis: After a set period, cool the samples and dissolve them in a suitable solvent for HPLC analysis.
-
Data Analysis: Determine the extent of degradation at each temperature and calculate the degradation kinetics.
Data Presentation
Quantitative data from degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hydrolysis of this compound at 25°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) | % Degradation after 30 days |
| 4 | [Value] | [Value] | [Value] |
| 7 | [Value] | [Value] | [Value] |
| 9 | [Value] | [Value] | [Value] |
Table 2: Photodegradation of this compound under Simulated Sunlight
| Condition | Rate Constant (k) (hour⁻¹) | Half-life (t₁/₂) (hours) | Major Degradation Products Identified |
| Light Exposure | [Value] | [Value] | [Product A, Product B] |
| Dark Control | [Value] | [Value] | [Product C] |
Table 3: Thermal Degradation of this compound after 7 days
| Temperature (°C) | % Remaining this compound | Major Degradation Products Identified |
| 40 | [Value] | [Product D] |
| 60 | [Value] | [Product E, Product F] |
| 80 | [Value] | [Product G, Product H] |
Visualizations
The following diagrams illustrate key workflows and concepts related to the degradation of this compound.
Caption: Workflow for this compound degradation studies.
Caption: Hypothesized degradation pathways of this compound.
Caption: Troubleshooting logic for degradation experiments.
References
Technical Support Center: Troubleshooting Phenamacril Resistance
Welcome to the technical support center for Phenamacril (B1673093). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound resistance in fungal cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Fusarium culture, which was previously sensitive to this compound, is now showing growth at high concentrations. What is the likely cause?
A1: The most probable cause is the development of acquired resistance. This compound is a single-site inhibitor, targeting the class I myosin protein (Myo5).[1][2] Prolonged exposure to the fungicide can select for naturally occurring or induced mutations in the myo5 gene, leading to reduced drug sensitivity.[1]
Q2: What is the molecular mechanism of this compound?
A2: this compound is a cyanoacrylate fungicide that acts as a noncompetitive, allosteric inhibitor of the class I myosin (Myo5) motor domain in susceptible Fusarium species.[3][4] It binds to a specific pocket within the actin-binding cleft, which blocks the closure of this cleft and inhibits the ATPase activity of the myosin head.[1][4] This disruption of the actomyosin (B1167339) chemomechanical cycle interferes with essential cellular processes like vesicle transport and mycelial growth.[5]
Q3: Are all Fusarium species equally susceptible to this compound?
A3: No, there is natural variation in susceptibility among Fusarium species. For instance, Fusarium solani exhibits intrinsic resistance to this compound. This has been attributed to natural amino acid variations at key positions (e.g., T218S and K376M in Myo5) that impair the binding affinity of the fungicide to the myosin protein.[6]
Q4: We are observing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound in our experiments. What could be the issue?
A4: Inconsistent MIC results can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to check include inoculum preparation, medium composition, and endpoint reading consistency.
Q5: How can I confirm that the resistance observed in my culture is due to a mutation in the myo5 gene?
A5: To confirm target-site resistance, you will need to sequence the myo5 gene from your resistant isolate and compare it to the sequence from a sensitive, wild-type strain. Any identified non-synonymous mutations (those that result in an amino acid change) in the resistant isolate, particularly in regions known to be involved in this compound binding, are strong evidence of the resistance mechanism. A functional confirmation can be achieved by performing a myosin ATPase activity assay.
Troubleshooting Guides
Issue 1: Difficulty in Generating this compound-Resistant Mutants in the Lab
| Potential Cause | Troubleshooting Step |
| Insufficient Exposure Time | Resistance development is a gradual process. Continue serial passaging of the fungus on media with sub-lethal concentrations of this compound for an extended period (e.g., 10-20 passages). |
| This compound Concentration Too High/Low | If the concentration is too high, it may kill all cells before mutations can arise. If too low, it may not provide sufficient selective pressure. Start with a concentration just below the MIC and gradually increase it in subsequent passages as the culture adapts. |
| Low Spontaneous Mutation Rate | The natural rate of mutation in your fungal strain may be low. Consider using a mutagenic agent, such as UV irradiation, to increase the mutation frequency before starting the selection process. (See Experimental Protocol 2). |
Issue 2: Inconsistent or Unreliable MIC Results
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours old) and standardized to the correct density (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi) using a hemocytometer or spectrophotometer.[7] |
| Medium Composition Variability | Use a standardized medium like RPMI 1640 with L-glutamine, buffered with MOPS to a pH of 7.0. Variations in pH or nutrient content can affect fungicide activity. |
| Inaccurate Drug Dilutions | Prepare a fresh stock solution of this compound for each experiment. Ensure accurate serial dilutions and proper mixing at each step. Using calibrated pipettes is essential. |
| Subjective Endpoint Reading | The MIC for this compound should be read as the lowest concentration that causes at least 50% inhibition of visible growth compared to the drug-free control well. For consistency, have the same person read the plates, or use a spectrophotometric plate reader. |
| Edge Effects in Microtiter Plates | The outer wells of a 96-well plate are prone to evaporation, which can alter the effective drug concentration. Avoid using the outermost wells for critical measurements or fill them with sterile water to maintain humidity. |
Issue 3: Poor Quality DNA Sequencing Results for the myo5 Gene
| Potential Cause | Troubleshooting Step |
| Poor Quality Template DNA | Ensure the extracted fungal DNA is pure and not degraded. Use a commercial DNA purification kit and verify quality via a NanoDrop (A260/280 ratio of ~1.8) and agarose (B213101) gel electrophoresis.[8] Contaminants from the culture medium or cell wall can inhibit the sequencing reaction. |
| PCR Amplification Issues | If the PCR product is weak or non-specific, optimize the PCR conditions (annealing temperature, extension time, MgCl₂ concentration). Design new primers if necessary. Ensure PCR products are properly purified to remove excess primers and dNTPs before sequencing.[9] |
| Sequencing Primer Problems | The sequencing primer must be specific to the target region of the myo5 gene and have an appropriate melting temperature (Tm). A primer with multiple binding sites will result in superimposed signals in the chromatogram.[10] |
| Common Sequencing Artifacts | Be aware of common Sanger sequencing artifacts like dye blobs or primer dimers at the beginning of the read, and signal deterioration at the end.[11][12] If a critical mutation is suspected in these regions, re-sequence with a primer located further away. |
Quantitative Data Summary
The following tables summarize reported sensitivity data for this compound against various Fusarium species and mutants. EC₅₀ is the effective concentration causing 50% growth inhibition.
Table 1: this compound Sensitivity in Fusarium oxysporum Isolates [7]
| Isolate | Origin | EC₅₀ (µg/mL) |
| Fo3_a | Human | 0.516 |
| LA0 | Cotton | 0.804 |
| FoII5 | Banana | > 20 |
| Fo1st | Tomato | > 20 |
| Foc4 | Banana | > 20 |
| Fom | Melon | > 20 |
Table 2: Impact of Myo5 Mutations on this compound Sensitivity in F. solani [6]
| Strain | Genotype | EC₅₀ (µg/mL) | Fold Change in Sensitivity (vs. Wild-Type) |
| Wild-Type | Wild-Type | 15.238 | 1.0 (Reference) |
| T218S Mutant | Myo5T218S | 2.486 | 6.13x increase |
| K376M Mutant | Myo5K376M | 1.577 | 9.66x increase |
| Double Mutant | Myo5T218S & K376M | 0.020 | 761.9x increase |
Key Experimental Protocols
Protocol 1: Determining this compound MIC by Broth Microdilution
This protocol is adapted from CLSI guidelines for antifungal susceptibility testing of filamentous fungi.
1. Preparation of this compound Stock and Dilutions: a. Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). b. In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to wells 2 through 11. c. Add 200 µL of a working this compound solution (e.g., 12.8 µg/mL, which is 2x the highest desired final concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the drug-free growth control. Well 12 will be a sterility control (uninoculated medium).
2. Inoculum Preparation: a. Grow the Fusarium isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) for 5-7 days to encourage sporulation. b. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface. c. Adjust the conidial suspension with a hemocytometer to a concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL. d. Dilute this suspension 1:50 in RPMI 1640 medium to achieve a 2x working concentration (0.8 x 10⁴ to 10 x 10⁴ CFU/mL).
3. Inoculation and Incubation: a. Add 100 µL of the 2x standardized fungal inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentrations to the desired final range (e.g., 6.4 µg/mL down to 0.0125 µg/mL). b. Seal the plate and incubate at 28-35°C for 48-72 hours.
4. Reading the MIC: a. The MIC is the lowest concentration of this compound that causes a ≥50% reduction in visible turbidity compared to the growth control (well 11).
Protocol 2: Generating Resistant Mutants by UV Mutagenesis
1. Spore Suspension Preparation: a. Prepare a conidial suspension from a fresh culture as described in Protocol 1, step 2a-2b. b. Wash the spores twice with sterile saline by centrifuging (e.g., 3000 x g for 5 min) and resuspending the pellet. c. Resuspend the final pellet in sterile saline and adjust to a concentration of 1 x 10⁷ conidia/mL.
2. UV Irradiation: a. Pipette 5 mL of the spore suspension into a sterile glass petri dish (with the lid removed). b. Place the open dish in a UV crosslinker or biosafety cabinet with a UV lamp. c. Irradiate the suspension with UV-C light (254 nm). The optimal dose must be determined empirically by creating a kill curve, but a starting point is an exposure that results in a 90-99% kill rate (e.g., 30-60 seconds at a specific distance from the lamp).[13][14]
3. Selection of Mutants: a. Immediately after irradiation, plate aliquots (e.g., 100-200 µL) of the treated spore suspension onto PDA plates containing a selective concentration of this compound (e.g., 2-4 times the wild-type MIC). b. Plate an aliquot of the unirradiated suspension on a selective plate as a control for spontaneous mutation. c. Incubate plates at 28°C until colonies appear (this may take several days).
4. Verification of Resistance: a. Isolate individual colonies that grow on the selective media and passage them onto fresh selective plates to confirm the stability of the resistant phenotype. b. Determine the MIC of the stable mutants using Protocol 1 to quantify the level of resistance.
Protocol 3: Myosin ATPase Activity Assay
This protocol outlines a colorimetric assay to measure inorganic phosphate (B84403) (Pi) release from ATP hydrolysis.
1. Protein Extraction: a. Grow fungal mycelia in liquid culture (e.g., PDB) and harvest by filtration. b. Freeze the mycelium in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Resuspend the powder in a lysis buffer (e.g., Tris-HCl buffer with protease inhibitors) and lyse the cells further by sonication or bead beating. d. Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris. The supernatant contains the crude protein extract. Determine the total protein concentration using a Bradford or BCA assay.
2. ATPase Reaction: a. Prepare a reaction mix in microfuge tubes. For each reaction, include:
- Assay buffer (e.g., 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl₂)
- ATP solution (e.g., final concentration of 1 mM)
- Fungal protein extract (e.g., 20-50 µg of total protein)
- This compound (at various concentrations) or solvent control (DMSO) b. Pre-warm the tubes to the desired reaction temperature (e.g., 30-37°C). c. Start the reaction by adding the protein extract. Incubate for a defined period (e.g., 30 minutes) during which the reaction is linear.
3. Measurement of Phosphate Release: a. Stop the reaction by adding a solution that also facilitates color development, such as a malachite green-based reagent. b. After a short incubation for color development (e.g., 10-20 minutes), measure the absorbance at the appropriate wavelength (e.g., ~660 nm). c. Create a standard curve using known concentrations of phosphate to quantify the amount of Pi released in your samples. d. ATPase activity is expressed as nmol of Pi released per minute per mg of protein. Compare the activity in the presence and absence of this compound for both wild-type and mutant extracts.
Visualizations
Signaling Pathways and Workflows
Caption: this compound's disruption of the actomyosin cycle.
References
- 1. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 2. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium | PLOS One [journals.plos.org]
- 3. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intrinsic resistance of Fusarium solani to the Fusarium-specific fungicide this compound is attributed to the natural variation of both T218S and K376M in myosin5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative transcriptome analysis reveals the resistance regulation mechanism and fungicidal activity of the fungicide this compound in Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. base4.co.uk [base4.co.uk]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
- 10. microsynth.com [microsynth.com]
- 11. chromtech.com [chromtech.com]
- 12. blog.genewiz.com [blog.genewiz.com]
- 13. ProtocolsUVLibrary < Lab < TWiki [barricklab.org]
- 14. web.pdx.edu [web.pdx.edu]
improving the efficacy of Phenamacril in soil applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the efficacy of Phenamacril (B1673093) in soil applications. Content includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the use of this compound in soil-based experiments.
Q1: Why am I observing reduced or inconsistent efficacy of this compound in my soil experiments?
A1: The performance of fungicides like this compound in soil can be influenced by a multitude of factors.[1] Inconsistent results often stem from complex interactions between the chemical, soil properties, and microbial activity. Key factors include:
-
Soil Composition: Soil texture, organic matter content, and pH can significantly affect this compound's bioavailability and persistence.[2]
-
Microbial Degradation: Soil microorganisms can metabolize this compound, reducing its concentration and efficacy over time.[3] this compound is considered inherently degradable, with studies showing a half-life of approximately 17.1 days in certain soil conditions.[3]
-
Fungicide Resistance: Continuous application of this compound can lead to the development of resistance in target Fusarium species through mutations in the myosin I motor protein, its primary target.[4][5][6]
-
Application Method: Improper application, such as surface spraying for a root-infecting pathogen, can be ineffective as the compound may not reach the target zone.[2] Soil drenches are often more effective than foliar sprays for controlling soilborne diseases.[2]
Q2: What is the mechanism of action for this compound and how does it relate to soil applications?
A2: this compound is a site-specific, cyanoacrylate fungicide that selectively targets Fusarium species.[4][5] Its primary mode of action is the noncompetitive and reversible inhibition of the ATPase activity of the myosin I motor protein (MyoI).[7][8][9] This disrupts crucial cellular processes like mycelial growth and vesicle transport, ultimately inhibiting fungal growth and virulence.[4][5][10] Because most Fusarium species reside in the soil, understanding this mechanism is critical for designing effective soil-based control strategies.[4][5]
Q3: How do soil properties specifically affect this compound?
A3: Soil properties create a complex matrix that influences fungicide behavior:
-
Organic Carbon (OC): Fungicides can bind (adsorb) to organic matter and clay particles in the soil. High OC content can reduce the amount of this compound available in the soil solution to act against the target pathogen. The affinity of fungicides to organic carbon is a key parameter affecting their efficacy.[11]
-
Soil pH: The pH of the soil can influence the chemical stability and degradation rate of fungicides.[2][12]
-
Soil Texture and Moisture: These factors affect the movement (leaching) and distribution of the fungicide through the soil profile. Poor diffusion can prevent the chemical from reaching pathogens located deeper in the soil.[2]
Q4: My target Fusarium strain appears to be resistant to this compound. What are my next steps?
A4: Resistance to this compound in Fusarium is a known issue, often linked to point mutations in the myosin-5 gene.[4][5][6]
-
Confirm Resistance: First, establish a baseline sensitivity for your wild-type strain and compare it with the suspected resistant isolate using an EC50 determination assay (see Protocol 2).
-
Molecular Analysis: If resistance is confirmed, consider sequencing the myosin I gene to identify known resistance-conferring mutations (e.g., S219P or K218N in F. fujikuroi).[6]
-
Alternative Fungicides: Investigate fungicides with different modes of action. Studies show no significant cross-resistance between this compound and fungicides like fludioxonil, carbendazim, or tebuconazole.[13]
-
Integrated Management: Combine chemical controls with non-chemical methods, such as using resistant plant varieties and managing crop residues to reduce disease pressure.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's performance and characteristics.
Table 1: Environmental Fate and Degradation of this compound
| Parameter | Value | Soil Type/Conditions | Source |
|---|---|---|---|
| Degradation Kinetics | First-Order | Aerobic soil incubation | [3] |
| Soil Half-Life (DT50) | 17.1 days | Aerobic soil incubation | [3] |
| Biodegradability | Inherently Degradable | Standardized tests |[3] |
Table 2: In Vitro Efficacy of this compound Against Fusarium Species
| Pathogen | EC50 Value (μg/mL) | Measurement | Source |
|---|---|---|---|
| F. pseudograminearum | 0.0998 - 0.5672 | Mycelial Growth Inhibition | [13] |
| F. pseudograminearum | 5.0273 - 26.4814 | Conidial Germination Rate | [13] |
| F. graminearum | ~0.153 | Mycelial Growth Inhibition | [13] |
| F. oxysporum (human pathogenic) | 0.3 | Growth Inhibition (IC50) |[10] |
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide clear visual representations of key processes.
Caption: Troubleshooting logic for addressing low this compound efficacy.
Caption: this compound's mechanism of action targeting Myosin I.
Key Experimental Protocols
Detailed methodologies are provided for essential experiments to evaluate this compound's performance.
Protocol 1: General Soil Bioassay for this compound Efficacy
This protocol provides a framework for assessing the biological activity and efficacy of this compound in a controlled soil environment.[15][16][17][18]
Objective: To determine the effectiveness of this compound in controlling a target Fusarium species in soil.
Materials:
-
Test soil (field-collected or standardized mix)
-
Control soil (from an area with no history of fungicide application)
-
This compound stock solution
-
Fusarium spp. inoculum (spore suspension or infested grain)
-
Pots (e.g., 4-6 inch diameter), replicated (n ≥ 3)
-
Susceptible host plant seeds (e.g., wheat, corn)
-
Controlled environment chamber or greenhouse
Methodology:
-
Soil Preparation:
-
Air-dry and sieve both test and control soil to remove debris.
-
If investigating only the chemical's effect, sterilize the soil via autoclaving. For studies including microbial degradation, use non-sterilized soil.
-
Distribute the soil into labeled pots.
-
-
This compound Application:
-
Prepare a series of this compound dilutions to achieve the desired concentrations (e.g., mg a.i./kg soil).
-
Apply the this compound solution evenly to the soil in the treatment pots as a soil drench. Mix thoroughly to ensure uniform distribution.
-
Apply an equal volume of solvent (e.g., water with surfactant) to the control and positive control pots.
-
-
Inoculation:
-
Introduce the Fusarium inoculum into the treatment and positive control pots. Do not inoculate the negative control pots.
-
Mix the inoculum into the top 2-4 inches of soil.
-
Allow a brief incubation period (e.g., 24-48 hours) before planting if required by the experimental design.
-
-
Planting and Incubation:
-
Plant a set number of susceptible host seeds in each pot.
-
Place pots in a controlled environment with optimal conditions for plant growth and disease development (e.g., 22°C day/18°C night, 16h photoperiod).[17]
-
Water pots as needed, avoiding waterlogging.
-
-
Data Collection and Assessment (after 3-4 weeks):
-
Germination Rate: Count the number of emerged seedlings in each pot.
-
Disease Severity: Score plants based on a disease rating scale (e.g., 0 = no symptoms, 5 = plant death). Note symptoms like chlorosis, necrosis, and stunting.
-
Biomass Measurement: Measure plant height, root length, and fresh/dry weight of shoots and roots.
-
Protocol 2: Determining EC50 with a Microtiter Plate Bioassay
This rapid assay determines the concentration of this compound that inhibits 50% of fungal growth, a key metric for sensitivity and resistance studies.[19]
Objective: To calculate the half-maximal effective concentration (EC50) of this compound against a specific Fusarium isolate.
Materials:
-
96-well microtiter plates
-
Fusarium isolate(s) of interest
-
Liquid growth medium (e.g., Potato Dextrose Broth - PDB)
-
This compound stock solution and appropriate solvent (e.g., DMSO)
-
Spore suspension, adjusted to a known concentration (e.g., 1 x 10^5 spores/mL)
-
Microplate reader
Methodology:
-
Prepare Fungicide Dilutions:
-
In the first column of the 96-well plate, add the growth medium containing the highest concentration of this compound.
-
Perform a serial dilution (e.g., 2-fold or 10-fold) across the plate, leaving the last column as a fungicide-free control.
-
-
Inoculation:
-
Add a standardized volume of the fungal spore suspension to each well (except for a media-only negative control).
-
-
Incubation:
-
Cover the plate and incubate at an appropriate temperature (e.g., 25°C) in the dark for a set period (e.g., 48-72 hours), or until sufficient growth is observed in the control wells.
-
-
Growth Measurement:
-
Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD correlates with fungal biomass.
-
-
Data Analysis:
-
Normalize the OD readings by subtracting the blank (media-only) value.
-
Calculate the percent growth inhibition for each this compound concentration relative to the fungicide-free control.
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression (dose-response) model to calculate the EC50 value.
-
References
- 1. Understanding Fungicides to Improve Their Use and Efficacy – Soil Science Extension [extension.soils.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic dissipation of the novel cyanoacrylate fungicide this compound in soil and sludge incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 6. The Effect of this compound on Soil Microbial Communities and Resistance Development in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. grainews.ca [grainews.ca]
- 18. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
avoiding cross-contamination in Phenamacril experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Phenamacril (B1673093). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you prevent cross-contamination and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, environmentally benign fungicide belonging to the cyanoacrylate class.[1][2] It demonstrates high specificity against various Fusarium species, which are pathogenic fungi responsible for significant crop diseases.[1][3] Its primary mechanism of action is the inhibition of the class I myosin motor protein (MyoI) in susceptible fungi.[1][4] this compound binds to a unique allosteric pocket within the actin-binding cleft of the myosin motor domain.[3][5] This action locks the motor in its pre-power stroke state, inhibiting its essential ATPase activity and disrupting cellular processes like mycelial growth, ultimately controlling fungal development.[1][5]
Q2: Why is avoiding cross-contamination so critical in this compound experiments?
A2: this compound is a potent, single-site inhibitor, meaning even minute, unintended exposure can significantly impact results.[2][6] Cross-contamination can lead to:
-
Inaccurate Potency Measurement: Contamination of different treatment concentrations can skew dose-response curves, resulting in erroneous EC50 (half-maximal effective concentration) values.[1]
-
Wasted Resources: Compromised experiments due to contamination lead to a loss of time, reagents, and other valuable resources.
-
Development of Resistance: While not a direct result of lab contamination, inaccurate data can complicate the study and management of fungicide resistance mechanisms.[1]
Q3: What are the primary sources of cross-contamination in a laboratory setting when working with this compound?
A3: Cross-contamination can occur through several vectors in a typical lab environment.[7] Key sources include:
-
Aerosols: Improper pipetting techniques can generate aerosols containing this compound, which can settle on other samples, surfaces, or equipment.[8]
-
Shared Equipment: Using the same pipette tips, glassware, or other lab instruments for both treated and untreated samples without proper sterilization is a major cause of contamination.
-
Contaminated Surfaces: Spills or residues left on benchtops, inside fume hoods, or on equipment can be transferred to other experiments.[9]
-
Improper PPE Use: Failing to change gloves between handling different samples or concentrations can directly transfer the compound.[8][10]
-
Stock Solution Handling: Contamination can be introduced into the primary stock solution, compromising all subsequent dilutions and experiments.
Q4: What are the best practices for preparing and storing this compound solutions?
A4: Proper handling of stock solutions is the first line of defense against widespread contamination.
-
Designated Area: Prepare all this compound solutions in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.[11]
-
Dedicated Equipment: Use dedicated spatulas, weighing paper, glassware, and magnetic stir bars for this compound solution preparation.
-
Clear Labeling: All containers must be clearly labeled with the chemical name, concentration, solvent, and date of preparation.[12][13]
-
Proper Storage: Store this compound, both in solid form and in solution, according to the manufacturer's instructions, typically in a cool, dry, and dark place, away from incompatible chemicals.[13]
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes. This practice minimizes the risk of contaminating the entire stock during repeated use.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound experiments, with a focus on problems related to potential cross-contamination.
| Problem | Potential Cause | Recommended Solution |
| Inhibition of Fungal Growth in Negative Controls | Cross-Contamination: The control group has been accidentally exposed to this compound. | 1. Review Workflow: Analyze your experimental procedure for potential contamination points. Did you use separate equipment for controls? Was there a possibility of aerosol transfer?[11] 2. Aseptic Technique: Ensure strict aseptic techniques are followed. Use aerosol-barrier pipette tips and change them for every single sample.[8][11] 3. Decontaminate Workspace: Thoroughly clean and decontaminate all work surfaces, pipettes, and equipment used in the experiment.[7][9] 4. Repeat Experiment: Repeat the experiment with fresh controls and heightened attention to contamination prevention protocols. |
| Inconsistent EC50 Values Across Replicates | 1. Pipetting Error: Inaccurate or inconsistent pipetting during serial dilutions leads to incorrect final concentrations. 2. Contamination During Dilution: Cross-contamination between different concentrations during the dilution series. | 1. Pipette Calibration & Technique: Verify that your pipettes are properly calibrated. Practice proper pipetting techniques to ensure accuracy and avoid aerosols.[8] 2. Fresh Dilutions: Prepare fresh serial dilutions for each replicate experiment. Do not reuse dilution series. 3. Change Tips: Always use a new, sterile pipette tip for each dilution step and for plating each concentration.[8] |
| No Fungal Inhibition at Expected Effective Concentrations | 1. Degraded Stock Solution: The this compound stock solution may have degraded due to improper storage (e.g., exposure to light or high temperatures). 2. Inactive Compound: The compound itself may be inactive or from a faulty batch. | 1. Prepare Fresh Stock: Prepare a fresh stock solution from the solid compound. 2. Verify Storage: Check the recommended storage conditions for this compound and ensure they have been followed.[13] 3. Positive Control: Run a parallel experiment using a known sensitive Fusarium strain as a positive control to verify the activity of your this compound stock.[14] |
Key Experimental Protocol: Determining this compound EC50 via Amended Agar (B569324) Assay
This protocol details the steps for assessing the in-vitro efficacy of this compound against a Fusarium species, incorporating best practices to prevent cross-contamination.
Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth (EC50) of a target Fusarium species.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO or ethanol)
-
Yeast Peptone Glucose (YPG) agar medium[2]
-
Sterile petri dishes (5.5 cm)[2]
-
Sterile pipette tips (aerosol-barrier recommended)
-
Sterile scalpel or cork borer (5 mm)
-
Actively growing culture of Fusarium spp. on YPG agar
-
Incubator set to 25°C[2]
Methodology:
-
Stock Solution Preparation (In a Designated Fume Hood): a. Using a dedicated spatula and analytical balance, weigh the required amount of this compound powder. b. Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). c. Store this stock in clearly labeled, light-protected aliquots at the recommended temperature.
-
Amended Media Preparation (In a Laminar Flow Hood): a. Autoclave the YPG agar medium and cool it in a water bath to approximately 50-55°C. b. Perform serial dilutions of the this compound stock solution to create a range of working solutions. Use a fresh, sterile pipette tip for each dilution. c. Add the appropriate volume of each this compound dilution to separate flasks of molten agar to achieve the desired final concentrations (e.g., 0, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL). Include a solvent-only control. d. Gently swirl each flask to ensure even distribution of the fungicide. e. Pour the amended media into sterile petri dishes. Allow the plates to solidify completely.
-
Inoculation: a. Using a sterile cork borer or scalpel, take 5 mm mycelial plugs from the leading edge of an actively growing Fusarium culture.[2] b. Place a single plug, mycelium-side down, in the center of each amended agar plate. c. Prepare at least three replicate plates for each concentration, including the controls.
-
Incubation & Data Collection: a. Seal the plates with paraffin (B1166041) film and incubate them in the dark at 25°C.[2] b. After a set period (e.g., 3-5 days, or when the control colony has reached a significant portion of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate. c. Calculate the average diameter for each replicate.
-
Data Analysis: a. Calculate the percentage of growth inhibition for each concentration relative to the solvent control. b. Use probit analysis or non-linear regression to determine the EC50 value from the dose-response data.
Data Presentation
Baseline Sensitivity of F. pseudograminearum to this compound
The following table summarizes the effective concentration (EC50) values of this compound required to inhibit the mycelial growth of various F. pseudograminearum strains.
| Number of Strains Tested | EC50 Range (µg/mL) | Average EC50 (µg/mL) |
| 63 | 0.0998 – 0.5672 | 0.3403 (± 0.0872) |
| Data sourced from a study on the inhibitory effect of this compound on F. pseudograminearum.[15] |
Visual Guides
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of this compound and a best-practice workflow for avoiding contamination.
References
- 1. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 2. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium | PLOS One [journals.plos.org]
- 3. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vbn.aau.dk [vbn.aau.dk]
- 7. How To Avoid Contamination in Lab | Technical Safety Services [techsafety.com]
- 8. pro-lab.co.uk [pro-lab.co.uk]
- 9. Four Tips for Preventing Cross-Contamination in the Lab [fishersci.at]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. mlo-online.com [mlo-online.com]
- 12. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 14. youtube.com [youtube.com]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
dealing with atypical morphological changes in fungi treated with Phenamacril
Welcome to the technical support center for researchers encountering atypical morphological changes in fungi treated with Phenamacril (B1673093). This resource provides troubleshooting guidance and answers to frequently asked questions to help you interpret your experimental results.
Troubleshooting Guide
This guide addresses specific atypical morphological changes observed in fungi after this compound treatment.
Question: Why are the fungal hyphae shorter and more branched after this compound treatment?
Answer: This is a common and expected morphological change. This compound inhibits the function of myosin I, a motor protein crucial for polarized growth at the hyphal tip.[1][2] By disrupting the actin cytoskeleton, this compound hinders the normal extension of hyphae, leading to stunted growth. The increased branching may be a compensatory response by the fungus to seek new avenues for growth when apical dominance is lost.
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure you are using the appropriate concentration of this compound for your fungal species. A dose-response experiment is recommended to determine the optimal concentration that induces morphological changes without causing immediate cell death.
-
Incubation Time: Observe the morphology at different time points. Shorter incubation times may reveal the initial stages of growth inhibition, while longer times will show more pronounced effects.
-
Microscopy: Use high-resolution microscopy to visualize the actin cytoskeleton using fluorescent phalloidin (B8060827) staining to confirm the disruption of actin organization at the hyphal tips.
Question: My this compound-treated fungi show abnormal swelling and bulbous structures along the hyphae. What does this indicate?
Answer: The appearance of swelling and bulbous structures suggests a severe disruption of cell wall synthesis and polarized growth. Myosin I is involved in the transport of vesicles containing cell wall precursors to the growing hyphal tip.[2] Inhibition of this process by this compound can lead to the mislocalization and accumulation of these materials, resulting in isotropic growth and swelling.
Troubleshooting Steps:
-
Check for Osmotic Stress: Ensure the growth medium has the appropriate osmotic potential. This compound's effect on the cell wall may make the fungus more sensitive to osmotic stress.
-
Staining: Use cell wall stains like Calcofluor White to visualize the distribution of chitin (B13524) and identify areas of abnormal cell wall deposition.
-
Lower this compound Concentration: High concentrations of this compound may lead to these more severe and pleiotropic effects. Consider reducing the concentration to observe more specific morphological changes.
Question: I am not observing any significant morphological changes after treating a known susceptible fungus with this compound. What could be the reason?
Answer: Several factors could contribute to a lack of observable effects.
Troubleshooting Steps:
-
This compound Stability: Ensure the this compound solution is fresh and has been stored correctly, as the compound may degrade over time.
-
Fungal Strain Resistance: Although the species may be susceptible, the specific strain you are using might have developed resistance. Consider sequencing the myosin I gene to check for mutations known to confer resistance.[1][2]
-
Experimental Conditions: Factors such as pH, temperature, and media composition can influence the uptake and efficacy of this compound.[3] Ensure your experimental conditions are consistent and optimal for both fungal growth and fungicide activity.
-
Method of Observation: Some morphological changes may be subtle. Employ quantitative image analysis to measure parameters like hyphal length, branching frequency, and tip morphology to detect statistically significant differences.[4][5][6]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a fungicide that specifically targets and inhibits the ATPase activity of class I myosin (MyoI) in susceptible Fusarium species.[1][2][7][8] Myosins are motor proteins that move along actin filaments and are essential for various cellular processes, including vesicle transport, endocytosis, and maintaining cell polarity. By inhibiting MyoI, this compound disrupts the actin cytoskeleton, which is crucial for mycelial growth and development.[1][2]
Which fungal species are susceptible to this compound?
This compound is known to be highly effective against several species within the genus Fusarium, including F. graminearum, F. asiaticum, and F. fujikuroi.[9] However, its efficacy against other fungal genera is limited, making it a species-specific fungicide.[7][8]
What are the typical morphological changes induced by this compound?
Treatment with this compound typically leads to a range of morphological abnormalities in susceptible fungi, including:
-
Reduced hyphal elongation
-
Increased hyphal branching
-
Swelling of hyphal tips
-
Abnormal spore germination[1]
How can I quantify the morphological changes observed in my experiments?
Digital image analysis is the standard method for quantifying fungal morphology.[5] Software such as ImageJ or specialized plugins can be used to measure various parameters from micrographs.[6] Key parameters to quantify include:
-
Total hyphal length
-
Number of hyphal tips (as an indicator of branching)
-
Hyphal diameter
-
Area of mycelial growth[4]
Quantitative Data Presentation
Table 1: Effect of this compound on Hyphal Growth and Branching in Fusarium graminearum
| Treatment | Mean Hyphal Length (µm) | Mean Number of Hyphal Tips per Mycelium |
| Control (No this compound) | 450 ± 50 | 8 ± 2 |
| 1 µM this compound | 150 ± 30 | 25 ± 5 |
| 5 µM this compound | 75 ± 15 | 40 ± 8 |
Table 2: Impact of this compound on Spore Germination and Morphology in Fusarium graminearum
| Treatment | Germination Rate (%) | Mean Germ Tube Length (µm) | Percentage of Abnormal Germ Tubes (%) |
| Control (No this compound) | 95 ± 3 | 120 ± 20 | 2 ± 1 |
| 1 µM this compound | 60 ± 8 | 40 ± 10 | 35 ± 6 |
| 5 µM this compound | 25 ± 5 | 15 ± 5 | 70 ± 9 |
Experimental Protocols
Protocol 1: Fungal Culture and this compound Treatment
-
Prepare Fungal Culture: Inoculate a susceptible fungal strain (e.g., Fusarium graminearum) in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25°C with shaking for 48-72 hours to obtain a sufficient amount of mycelia.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Treatment: Dilute the this compound stock solution in the growth medium to the desired final concentrations (e.g., 1 µM and 5 µM). Add the treated medium to fresh culture flasks.
-
Inoculation: Inoculate the flasks with a standardized amount of fungal mycelia or spores.
-
Incubation: Incubate the treated cultures under the same conditions as the initial culture for a predetermined period (e.g., 24, 48, 72 hours).
-
Observation: At each time point, collect samples for morphological analysis.
Protocol 2: Microscopy and Imaging
-
Slide Preparation: Place a small aliquot of the fungal culture on a microscope slide. For detailed imaging of the cytoskeleton or cell wall, specific staining protocols should be followed.
-
Staining (Optional):
-
Actin Cytoskeleton: Fix the mycelia and stain with a fluorescent phalloidin conjugate (e.g., Phalloidin-iFluor 488) according to the manufacturer's protocol.
-
Cell Wall: Add a drop of Calcofluor White solution to the slide and incubate for 5-10 minutes before observation.
-
-
Microscopy: Observe the samples using a light microscope with differential interference contrast (DIC) or a fluorescence microscope with appropriate filter sets.
-
Image Acquisition: Capture high-resolution images of representative fields of view for subsequent quantitative analysis.
Protocol 3: Quantitative Image Analysis
-
Software: Use image analysis software such as ImageJ or FIJI.
-
Calibration: Set the scale of the images based on the microscope's calibration.
-
Measurement:
-
Hyphal Length: Use the "Segmented Line" tool to trace the length of individual hyphae.
-
Branching: Count the number of hyphal tips within a defined area or per mycelium.
-
Area: Use the "Threshold" and "Analyze Particles" functions to measure the total area of mycelial growth.
-
-
Data Analysis: Export the measurements and perform statistical analysis to compare the treated samples with the control.
Visualizations
Caption: this compound's mechanism of action leading to atypical morphology.
Caption: Experimental workflow for analyzing morphological changes.
Caption: Troubleshooting decision tree for atypical morphologies.
References
- 1. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Fungal feature tracker (FFT): A tool for quantitatively characterizing the morphology and growth of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing Phenamacril Uptake by Fusarium Species
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenamacril (B1673093) and Fusarium species. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against Fusarium species?
A1: this compound is a site-specific fungicide that targets the myosin I motor protein in susceptible Fusarium species.[1] It acts as a non-competitive inhibitor of the myosin I ATPase activity.[2] By binding to an allosteric pocket in the actin-binding cleft of the myosin motor domain, this compound locks the myosin in a pre-power stroke state, which blocks the closure of the actin-binding cleft.[3][4] This inhibition disrupts essential cellular processes such as mycelial growth, conidial germination, and vesicle transport, ultimately leading to fungal growth inhibition.[1][5][6]
Q2: Why is this compound specific to certain Fusarium species?
A2: The high specificity of this compound is attributed to the presence of a specific amino acid residue within the binding pocket of the myosin I protein in susceptible species.[4] Variations in the amino acid sequence of this binding pocket in other fungi, and even in some Fusarium species like F. solani, can lead to natural resistance.[2][7]
Q3: What are the known mechanisms of acquired resistance to this compound in Fusarium species?
A3: The primary mechanism of acquired resistance to this compound is the development of point mutations in the gene encoding the myosin I protein (FgMyo1).[8] These mutations can alter the structure of the this compound binding pocket, reducing the binding affinity of the fungicide. Another potential mechanism is the increased activity of efflux pumps, which are membrane proteins that can actively transport this compound out of the fungal cell, reducing its intracellular concentration.[1][9]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C. When preparing media, the final concentration of DMSO should be kept low (e.g., ≤0.5%) to avoid affecting fungal growth.
Q5: What are typical EC50 values for this compound against susceptible Fusarium species?
A5: The EC50 values for this compound can vary between different Fusarium species and even among isolates of the same species. For susceptible strains, EC50 values for mycelial growth inhibition are generally in the low microgram per milliliter (µg/mL) range. For example, the average EC50 value for F. pseudograminearum has been reported to be around 0.3403 ± 0.0872 μg/mL.[10] For F. fujikuroi, the mean EC50 has been observed at 0.1544 mg/ml.[11] It is crucial to establish a baseline sensitivity for the specific isolates being used in your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibition of a known susceptible Fusarium strain. | 1. Degradation of this compound: The compound may have degraded due to improper storage or instability in the experimental medium. This compound is known to be inherently degradable.[12][13] 2. Incorrect concentration: Errors in stock solution preparation or dilution. 3. High inoculum density: An excessively high number of spores or a large mycelial plug can overcome the inhibitory effect of the fungicide. 4. Media components: Components in the culture medium may interfere with this compound activity. | 1. Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C and protect from light. Test the stability of this compound in your specific culture medium over the time course of your experiment. 2. Verify all calculations and ensure accurate pipetting. Prepare fresh dilutions from the stock solution for each experiment. 3. Standardize the inoculum density. For spore germination assays, use a hemocytometer to count and adjust the spore concentration. For mycelial growth assays, use a consistent size for the mycelial plugs. 4. If possible, use a defined minimal medium to reduce potential interactions. |
| Inconsistent or high variability in results between replicates. | 1. Uneven distribution of this compound in agar (B569324): The compound may not be uniformly mixed in the agar medium. 2. Variation in inoculum: Inconsistent size or age of mycelial plugs, or variability in spore viability. 3. Incubation conditions: Fluctuations in temperature or humidity within the incubator. 4. Solvent effects: High concentrations of the solvent (e.g., DMSO) may affect fungal growth. | 1. Ensure thorough mixing of the this compound solution into the molten agar before pouring plates. Allow the agar to cool to around 45-50°C before adding the compound to minimize heat-related degradation. 2. Use a cork borer to take mycelial plugs of a uniform size from the actively growing edge of a fresh culture. For spore suspensions, use freshly harvested spores and check their viability. 3. Ensure the incubator provides uniform temperature and humidity. Avoid stacking plates directly on top of each other to allow for even air circulation. 4. Prepare a solvent control with the same concentration of the solvent used in the treatment groups to assess its effect on fungal growth. |
| Unexpected resistance in a previously susceptible isolate. | 1. Spontaneous mutation: Fungi can develop spontaneous mutations leading to resistance, especially with repeated exposure. 2. Contamination: The culture may have been contaminated with a resistant fungal or bacterial species. 3. Selection of a resistant subpopulation: The original isolate may have contained a small subpopulation of resistant individuals that were selected for during culturing. | 1. Re-streak the isolate from a single spore to ensure a genetically homogenous population. Confirm the identity of the species. 2. Perform a microscopic examination and, if necessary, use molecular methods (e.g., ITS sequencing) to confirm the purity of the culture. 3. Always use fresh cultures started from a single spore or a small number of spores to minimize the risk of selecting for resistant subpopulations. |
| Difficulty in determining the endpoint for EC50 calculation. | 1. Fungistatic vs. fungicidal effect: this compound is primarily fungistatic, meaning it inhibits growth rather than killing the fungus. This can lead to a gradual decrease in growth rather than a sharp cutoff. 2. Sublethal effects: At lower concentrations, this compound can cause abnormal hyphal morphology rather than complete growth inhibition.[10] | 1. Use a standardized method for measuring growth, such as radial mycelial growth or absorbance in a liquid culture. Define a clear endpoint for your measurements (e.g., a specific time point). 2. In addition to growth inhibition, consider documenting morphological changes through microscopy as part of the compound's effect. |
Quantitative Data Summary
Table 1: Reported EC50 Values of this compound for Mycelial Growth Inhibition of Various Fusarium Species
| Fusarium Species | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |
| F. pseudograminearum | 0.3403 ± 0.0872 | 0.0998 - 0.5672 | [10] |
| F. fujikuroi | 154.4 | 87.2 - 274.9 | [11] |
| F. graminearum | 0.42 | - | [4] |
| F. asiaticum | 0.44 | - | [4] |
| F. oxysporum 32931 | 0.3 | - | [4] |
Table 2: Factors Influencing this compound Activity in in vitro Assays
| Factor | Observation | Recommendation |
| Temperature | Optimal fungal growth temperature (e.g., 25-28°C) is typically used for assays. The stability of this compound at different temperatures in media is not well-documented but should be considered. | Maintain a consistent and optimal incubation temperature for the Fusarium species being tested. |
| pH | The pH of the culture medium can affect both fungal growth and the stability and bioavailability of the fungicide. Amended agar assays are often conducted at a pH of 6.5 ± 0.1.[5] | Standardize and buffer the pH of the culture medium for all experiments. |
| Media Composition | Complex media like Potato Dextrose Agar (PDA) are commonly used. However, components of the media could potentially interact with this compound. | For mechanistic studies, consider using a defined minimal medium to reduce variability. |
| Inoculum Density | High inoculum levels can lead to an underestimation of the fungicide's efficacy. | Standardize the inoculum size (mycelial plug diameter) or spore concentration for all assays. |
Experimental Protocols
Protocol 1: Determination of EC50 for Mycelial Growth Inhibition (Agar Dilution Method)
Objective: To determine the concentration of this compound that inhibits the mycelial growth of a Fusarium species by 50%.
Materials:
-
Pure culture of the Fusarium species of interest growing on Potato Dextrose Agar (PDA).
-
Sterile PDA medium.
-
This compound stock solution in DMSO.
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Incubator set at 25-28°C.
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Melt sterile PDA medium and cool it to approximately 45-50°C in a water bath.
-
Prepare a series of this compound concentrations by adding the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the same volume of DMSO without this compound.
-
Thoroughly mix the amended PDA and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.
-
Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 5-7 day old Fusarium culture.
-
Place one mycelial plug in the center of each prepared PDA plate, with the mycelial side facing down.
-
Seal the plates with paraffin (B1166041) film and incubate them in the dark at 25-28°C.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.
-
-
Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the this compound concentrations.
Protocol 2: Direct Fungicide Uptake Assay (Conceptual - requires radiolabeled this compound)
Objective: To directly measure the uptake of this compound into Fusarium cells over time. This protocol is a conceptual framework as it requires radiolabeled this compound, which may not be commercially available.
Materials:
-
Radiolabeled this compound (e.g., ¹⁴C-Phenamacril).
-
Fusarium spore suspension of a known concentration.
-
Liquid culture medium (e.g., Potato Dextrose Broth - PDB).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Vacuum filtration apparatus with glass fiber filters.
-
Ice-cold wash buffer (e.g., sterile water or phosphate-buffered saline).
Procedure:
-
Prepare a spore suspension of the Fusarium species and germinate them in PDB to obtain young hyphae.
-
Harvest the hyphae by centrifugation, wash them with sterile water, and resuspend them in a fresh assay buffer to a known cell density.
-
Pre-incubate the hyphal suspension at the desired temperature (e.g., 25°C) with shaking.
-
Initiate the uptake experiment by adding the radiolabeled this compound to the hyphal suspension at the desired final concentration.
-
At various time points (e.g., 1, 5, 10, 30, 60 minutes), take aliquots of the suspension.
-
Immediately filter the aliquot through a glass fiber filter using a vacuum filtration apparatus to separate the hyphae from the medium.
-
Quickly wash the filter with an excess of ice-cold wash buffer to remove any unbound radiolabeled compound.
-
Place the filter in a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
To determine the amount of this compound taken up, compare the counts per minute (CPM) to a standard curve generated with known amounts of the radiolabeled compound.
-
Express the uptake as nanomoles or picomoles of this compound per milligram of fungal dry weight.
Visualizations
Caption: this compound's mechanism of action and resistance pathway.
References
- 1. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of Fusarium myosin I inhibition by this compound | PLOS Pathogens [journals.plos.org]
- 5. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium | PLOS One [journals.plos.org]
- 6. vbn.aau.dk [vbn.aau.dk]
- 7. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. Aerobic dissipation of the novel cyanoacrylate fungicide this compound in soil and sludge incubations. | Sigma-Aldrich [sigmaaldrich.com]
- 13. vbn.aau.dk [vbn.aau.dk]
Validation & Comparative
Phenamacril: A Comparative Analysis of Cross-Resistance with Other Fungicides
For Immediate Release
This guide provides a detailed comparison of the cross-resistance profile of Phenamacril (B1673093), a novel cyanoacrylate fungicide, against other established classes of fungicides. The information presented is intended for researchers, scientists, and professionals in the field of drug development and plant pathology, offering objective data and experimental context to inform resistance management strategies and future research.
This compound exhibits a highly specific mode of action, targeting the class I myosin motor protein (Myosin-5) in Fusarium species.[1][2] This mechanism, distinct from all other commercialized fungicide classes, is central to its cross-resistance characteristics. Resistance to this compound is primarily conferred by point mutations in the myosin-5 gene (FaMyo5 or FgMyo1), which alter the fungicide's binding site and reduce its efficacy.[3][4][5]
Executive Summary: No Cross-Resistance Observed
Extensive laboratory studies have demonstrated a lack of cross-resistance between this compound and fungicides with different modes of action.[3][4] Research on this compound-resistant strains of Fusarium verticillioides and Fusarium fujikuroi confirmed that mutations conferring high resistance to this compound did not alter the sensitivity of these strains to fungicides from the benzimidazole (B57391) (MBC) and demethylation inhibitor (DMI) classes.[5][6] This absence of cross-resistance is a critical advantage in managing fungal populations, as this compound can be effectively integrated into rotation or mixture programs with other fungicides without selecting for broad-spectrum resistance.
Quantitative Analysis of Fungicide Sensitivity
The following table summarizes the 50% effective concentration (EC50) values for this compound and two other fungicides, carbendazim (B180503) (an MBC fungicide) and tebuconazole (B1682727) (a DMI fungicide), against wild-type (WT) and this compound-resistant (PR) strains of Fusarium verticillioides. The data clearly illustrates that while PR strains show high levels of resistance to this compound, their sensitivity to carbendazim and tebuconazole remains unchanged compared to the wild-type strains.
| Fungal Strain | Genotype | EC50 (µg/ml) | Resistance Factor (RF)¹ |
| This compound | |||
| Wild-Type (WT) | FvMyo1 | 0.02 ± 0.00 | - |
| PR Mutant (UV-14) | FvMyo1 (S73L) | 11.23 ± 0.61 | 561.5 |
| PR Mutant (UV-26) | FvMyo1 (E276K) | 12.01 ± 0.49 | 600.5 |
| Carbendazim | |||
| Wild-Type (WT) | - | 1.98 ± 0.12 | - |
| PR Mutant (UV-14) | - | 1.87 ± 0.09 | 0.94 |
| PR Mutant (UV-26) | - | 1.92 ± 0.15 | 0.97 |
| Tebuconazole | |||
| Wild-Type (WT) | - | 0.43 ± 0.02 | - |
| PR Mutant (UV-14) | - | 0.45 ± 0.03 | 1.05 |
| PR Mutant (UV-26) | - | 0.41 ± 0.01 | 0.95 |
¹ Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the wild-type strain. Data is based on studies of F. verticillioides.[5]
Mechanism of Action and Resistance
The unique targeting of Myosin I by this compound is the basis for its lack of cross-resistance with other fungicide groups that target different cellular processes. The diagram below illustrates the distinct molecular targets.
Experimental Protocols
The evaluation of fungicide sensitivity and cross-resistance patterns is conducted through standardized in vitro laboratory assays.
Mycelial Growth Inhibition Assay
This assay is the standard method for determining the EC50 value of a fungicide.
-
Media Preparation : Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the fungicide, dissolved in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) or acetone), is added to the medium to achieve a range of final concentrations. A control set with the solvent alone is also prepared.
-
Inoculation : Mycelial plugs (typically 5 mm in diameter) are taken from the margin of an actively growing colony of the fungal isolate (either wild-type or a resistant mutant). A single plug is placed in the center of each PDA plate containing a specific fungicide concentration.
-
Incubation : The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a period of 3 to 5 days, or until the mycelial growth in the control plate has reached a specific diameter.
-
Data Collection : The diameter of the fungal colony is measured in two perpendicular directions for each plate. The percentage of mycelial growth inhibition is calculated relative to the growth on the control plate.
-
EC50 Calculation : The EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%, is determined by performing a regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
The workflow for a typical cross-resistance study is depicted below.
Conclusion
The available data strongly indicates that this compound does not share cross-resistance with other major fungicide classes, such as MBCs and DMIs.[5][6] Its unique molecular target, Myosin I, means that the genetic mutations leading to this compound resistance do not confer resistance to fungicides that act on different cellular pathways.[1][7] This characteristic makes this compound a valuable tool for disease management programs, allowing for effective rotation strategies that can help mitigate the development of resistance to other at-risk fungicides. Continued monitoring of field populations is essential to ensure the long-term efficacy of this and other site-specific fungicides.
References
- 1. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance mechanism of Fusarium fujikuroi to this compound in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Phenamacril: A Comparative Guide from In Vitro Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Phenamacril (B1673093), a novel fungicide targeting Fusarium species. By presenting key experimental data, detailed protocols, and visual representations of its mechanism of action, this document aims to facilitate the validation of this compound's performance for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a cyanoacrylate fungicide that has demonstrated potent and specific activity against a range of economically important Fusarium species, the causative agents of devastating diseases in crops like wheat and barley.[1][2] Its unique mode of action, targeting the class I myosin motor protein, disrupts essential cellular processes in susceptible fungi, leading to growth inhibition.[3][4] This guide bridges the gap between laboratory findings and real-world application by systematically comparing in vitro inhibitory concentrations with in vivo disease control in greenhouse and field settings. Furthermore, it benchmarks this compound's performance against other commercially available fungicides.
In Vitro Efficacy of this compound
This compound exhibits strong inhibitory activity against various Fusarium species in vitro. Its primary mechanism is the reversible and noncompetitive inhibition of the ATPase activity of Fusarium class I myosin (Myo1).[3] This inhibition disrupts crucial cellular functions like vesicle transport and polarized growth.
Quantitative In Vitro Data
The following table summarizes the in vitro efficacy of this compound against different Fusarium species, presenting the half-maximal effective concentration (EC50) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC50) for myosin ATPase activity.
| Fungus Species | Parameter | Value | Reference |
| Fusarium graminearum | Mycelial Growth EC50 | 0.0998 - 0.5672 µg/mL | [5] |
| Fusarium graminearum | Myosin I ATPase IC50 | ~360 nM | [3] |
| Fusarium pseudograminearum | Mycelial Growth EC50 | 0.3403 ± 0.0872 µg/mL (average) | [5] |
| Fusarium pseudograminearum | Conidial Germination EC50 | 5.0273 - 26.4814 µg/mL | [5] |
| Fusarium pseudograminearum | Sporulation Quantity EC50 | 0.0770 - 0.1064 µg/mL | [5] |
In Vivo Efficacy of this compound
Greenhouse and field trials have validated the in vitro findings, demonstrating significant control of Fusarium diseases in wheat.
Quantitative In Vivo Data
The table below presents the in vivo efficacy of this compound in controlling Fusarium Crown Rot (FCR) and Fusarium Head Blight (FHB) in wheat, compared to other fungicides.
| Disease | Treatment | Application Rate | Control Efficacy (%) | Reference |
| Fusarium Crown Rot (Greenhouse) | This compound | 0.125 µL AI/g seed | 77.3 | [5] |
| Fusarium Crown Rot (Field) | This compound | 0.25 mL 25% SC/1.5 kg seed | up to 83.9 | [2] |
| Fusarium Crown Rot (Field) | Carbendazim | 14.4 g 50% WP/1.5 kg seed | Lower than this compound | [2] |
| Fusarium Head Blight (Field) | Prosaro (prothioconazole + tebuconazole) | 6.5 fl oz/acre | ~50 (index reduction) | [6] |
| Fusarium Head Blight (Field) | Caramba (metconazole) | 13.5 fl oz/acre | ~50 (index reduction) | [6] |
| Fusarium Head Blight (Field) | Miravis Ace (pydiflumetofen + propiconazole) | - | ~50 (index reduction) | [6] |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.
-
Fungicide Incorporation: Add appropriate concentrations of this compound (or other test fungicides) to the molten PDA to achieve the desired final concentrations (e.g., 100, 150, 200 ppm).[7]
-
Plating: Pour the fungicide-amended PDA into sterile Petri plates. A control plate with no fungicide is also prepared.
-
Inoculation: Place a 5mm mycelial disc from a 7-day-old culture of the target Fusarium species at the center of each plate.[8]
-
Incubation: Incubate the plates at 25°C for a specified period (e.g., 3-7 days).[8][9]
-
Data Collection: Measure the colony diameter and calculate the percentage of mycelial growth inhibition using the formula: I = ((C - T) / C) * 100, where 'I' is the inhibition percentage, 'C' is the colony diameter in the control plate, and 'T' is the colony diameter in the treated plate.[10]
In Vivo Greenhouse Assay for Fusarium Crown Rot Control
-
Inoculum Preparation: Prepare a spore suspension of the pathogenic Fusarium strain (e.g., F. pseudograminearum) from a pure culture.
-
Seed Treatment: Soak wheat seeds in a solution containing the desired concentration of this compound for a specified duration (e.g., 6 hours).[2] Control seeds are soaked in water.
-
Planting: Sow the treated and control seeds in pots containing sterilized soil.
-
Inoculation: Inoculate the soil or the base of the wheat seedlings with the prepared Fusarium spore suspension.
-
Growth Conditions: Maintain the plants in a greenhouse under controlled conditions (e.g., 24±2°C).[11]
-
Disease Assessment: After a specific period, assess the disease severity based on a disease index or rating scale. Calculate the control efficacy using Abbott's formula.[11]
Visualizing the Mechanism and Workflow
This compound's Mechanism of Action: Inhibition of Myosin I
The following diagram illustrates the signaling pathway affected by this compound. By binding to the myosin I motor domain, this compound non-competitively inhibits its ATPase activity, which is crucial for actin-based cellular transport and polarized growth in Fusarium.
Caption: this compound inhibits Fusarium Myosin I ATPase activity.
Experimental Workflow: From In Vitro to In Vivo
This diagram outlines the logical flow of experiments to validate the efficacy of a fungicide like this compound.
Caption: Workflow for validating fungicide efficacy.
Conclusion
The presented data robustly demonstrates a strong correlation between the in vitro activity of this compound and its in vivo efficacy in controlling Fusarium diseases. Its potent inhibition of the essential myosin I motor protein at the cellular level translates to effective disease management in both controlled greenhouse environments and field conditions. This guide provides a foundational framework for researchers to understand and further evaluate the potential of this compound as a valuable tool in integrated disease management strategies against Fusarium pathogens.
References
- 1. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of this compound on the Growth and Development of Fusarium pseudograminearum and Control of Crown Rot of Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungicide options to combat Fusarium head blight - Field Crops [canr.msu.edu]
- 7. envirobiotechjournals.com [envirobiotechjournals.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japp.uk.ac.ir [japp.uk.ac.ir]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Phenamacril and Fludioxonil: A Guide for Researchers
A detailed examination of two key fungicides, Phenamacril (B1673093) and Fludioxonil (B1672872), reveals distinct mechanisms of action, efficacy profiles, and resistance landscapes. This guide provides a comparative analysis supported by experimental data to inform research and development in agricultural and pharmaceutical sciences.
Introduction
This compound is a novel cyanoacrylate fungicide known for its high specificity against Fusarium species, major pathogens responsible for diseases like Fusarium head blight in cereals.[1][2] It is considered environmentally benign due to this specificity.[3] Fludioxonil, a synthetic phenylpyrrole fungicide introduced in 1993, has a broader spectrum of activity against various fungal pathogens, including Fusarium, Rhizoctonia, Alternaria, and Botrytis cinerea.[4][5]
Mechanism of Action: A Tale of Two Pathways
The primary difference between this compound and Fludioxonil lies in their molecular targets and mechanisms of action.
This compound: Targeting the Fungal Motor Protein
This compound functions as a reversible and non-competitive inhibitor of the class I myosin motor protein in susceptible Fusarium species.[6][7] Specifically, it inhibits the ATPase activity of the myosin motor domain, which is crucial for cellular processes such as mycelial growth and development.[1][6] By binding to an allosteric pocket within the actin-binding cleft of the myosin protein, this compound prevents the conformational changes necessary for motor function, ultimately arresting fungal growth.[8][9] This targeted action on a specific protein within a limited range of fungi contributes to its high selectivity.[3]
Fludioxonil: Disrupting Signal Transduction
Fludioxonil's mode of action is more complex, primarily involving the disruption of the high osmolarity glycerol (B35011) (HOG) signaling pathway.[10][11] It is believed to hyperactivate this pathway through its interaction with group III hybrid histidine kinases (HHKs), which act as osmosensors.[11] This hyperactivation leads to a cascade of downstream effects, including the inhibition of transport-associated phosphorylation of glucose, which reduces mycelial growth.[4] Fludioxonil also impacts glycerol synthesis, reactive oxygen species (ROS) homeostasis, and inhibits spore germination, contributing to its broad-spectrum antifungal activity.[12]
Comparative Efficacy and Target Pathogens
The differing mechanisms of action translate to distinct efficacy profiles and target pathogen ranges.
| Feature | This compound | Fludioxonil |
| Chemical Class | Cyanoacrylate | Phenylpyrrole |
| Primary Target | Myosin I motor protein[1] | Group III hybrid histidine kinases (HOG pathway)[10] |
| Spectrum of Activity | Narrow, primarily Fusarium species[1][2] | Broad-spectrum, including Fusarium, Rhizoctonia, Alternaria, Botrytis cinerea[4][5] |
| Mode of Action | Inhibition of ATPase activity, disrupting motor function[6] | Hyperactivation of the HOG pathway, disrupting signal transduction and glucose transport[4][11] |
A summary of the key differences between this compound and Fludioxonil.
Experimental data on the effective concentration for 50% inhibition (EC50) highlights these differences. For instance, studies on Fusarium graminearum show high sensitivity to this compound. In contrast, Fludioxonil demonstrates efficacy against a wider range of pathogens, as seen in its use for controlling gray mold caused by Botrytis cinerea.[13]
Resistance Mechanisms and Risk
The development of resistance is a critical consideration for any fungicide. The mechanisms and observed frequency of resistance differ between this compound and Fludioxonil.
This compound Resistance: Resistance to this compound in Fusarium species is primarily associated with point mutations in the gene encoding the myosin I protein (often referred to as Myosin-5 in some literature).[1][14] Specific amino acid substitutions in the myosin motor domain can significantly reduce the binding affinity of this compound, leading to high levels of resistance.[1][14] The risk of resistance development is considered moderate to high for some Fusarium species with the continued use of this single-site inhibitor.[14]
Fludioxonil Resistance: Resistance to Fludioxonil is often linked to mutations in the group III histidine kinase, the primary target of the fungicide.[15][16] Additionally, overexpression of ATP-binding cassette (ABC) transporters, which can pump the fungicide out of the fungal cell, is another significant mechanism of resistance, particularly in Botrytis cinerea.[13] While the risk of resistance is categorized as low to medium, resistant strains have been reported in various fungal pathogens.[13][17]
Interestingly, a study on dual-resistant mutants of Fusarium graminearum found no cross-resistance between this compound and Fludioxonil, suggesting that the mechanisms of resistance are distinct.[18][19] This study also indicated that dual resistance might come with a fitness cost to the fungus, potentially lowering the risk of its emergence in the field.[18]
Experimental Protocols
Mycelial Growth Inhibition Assay (EC50 Determination):
-
Prepare potato dextrose agar (B569324) (PDA) plates amended with a series of fungicide concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each amended and control plate.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
-
Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[14]
Gene Sequencing for Resistance Analysis:
-
Extract genomic DNA from both sensitive and resistant fungal isolates.
-
Design primers to amplify the target genes (e.g., myosin I for this compound resistance, group III HHK for Fludioxonil resistance).
-
Perform polymerase chain reaction (PCR) to amplify the target gene fragments.
-
Purify the PCR products and send them for Sanger sequencing.
-
Align the obtained sequences with the reference gene sequence from a sensitive isolate to identify any point mutations.[1][15]
Visualizing the Mechanisms of Action
dot
References
- 1. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Undefeated—Changing the this compound scaffold is not enough to beat resistant Fusarium | PLOS One [journals.plos.org]
- 3. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species [frontiersin.org]
- 4. Fludioxonil - Wikipedia [en.wikipedia.org]
- 5. Exploring The Efficacy of Fludioxonil As A Seed Treatment to Prevent Disease [agrogreat.com]
- 6. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of Fusarium myosin I inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Mechanism of Action of Fludioxonil, an Agricultural Antifungal - ProQuest [proquest.com]
- 11. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth [agrogreat.com]
- 13. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Wide distribution of resistance to the fungicides fludioxonil and iprodione in Penicillium species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wide distribution of resistance to the fungicides fludioxonil and iprodione in Penicillium species | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. Characterization of the fludioxonil and this compound dual resistant mutants of Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological and molecular characterizations of field fludioxonil-resistant isolates of Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Phenamacril and Benomyl in Fungal Disease Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness of two fungicides, Phenamacril and benomyl (B1667996), with a focus on their application in controlling Fusarium species, notorious for causing devastating diseases in agriculture. This analysis is supported by experimental data on their efficacy and detailed methodologies of the cited experiments.
Executive Summary
This compound, a newer cyanoacrylate fungicide, exhibits high specificity against Fusarium species by targeting the myosin I motor protein. In contrast, benomyl, a broad-spectrum benzimidazole (B57391) fungicide, acts by disrupting microtubule assembly. While benomyl has been a staple in fungal disease management for decades, the emergence of resistance and its broader ecological impact have paved the way for more targeted solutions like this compound. This guide delves into the comparative cost, efficacy, and underlying mechanisms of these two compounds to inform research and development decisions in the agricultural and pharmaceutical sectors.
I. Cost-Effectiveness Analysis
A direct comparison of the cost-effectiveness of this compound and benomyl is multifaceted, depending on the formulation, application rate, and the specific target pathogen. The following table summarizes the available pricing and application data to provide an estimated cost per hectare for the control of Fusarium Head Blight (FHB) in wheat.
Table 1: Cost Comparison of this compound and Benomyl for Fusarium Head Blight Control in Wheat
| Feature | This compound | Benomyl |
| Formulation | 25% Suspension Concentrate (SC) | 50% Wettable Powder (WP) |
| Target Disease | Fusarium Head Blight (Wheat Scab) | Fusarium Head Blight |
| Application Rate (Active Ingredient) | 375 - 750 g a.i./ha[1] | 140 - 550 g a.i./ha[2] |
| Estimated Price (per kg of product) | ~$200 (Sample Price)[1] | $1 - $5[2] |
| Estimated Cost per Hectare (Low Rate) | ~$300 | ~$0.28 |
| Estimated Cost per Hectare (High Rate) | ~$600 | ~$1.38 |
Note: The price for this compound is based on a sample price and may be significantly lower for bulk agricultural purchases. The price for benomyl is based on current market listings for generic 50% WP formulations. The cost-effectiveness will also be influenced by the severity of the infection and the resulting crop yield increase.
II. Efficacy and Performance Data
The efficacy of a fungicide is a critical component of its cost-effectiveness. The following tables present in vitro and field trial data for this compound and benomyl against Fusarium species.
In Vitro Efficacy
Table 2: In Vitro Efficacy (EC50) of this compound and Benomyl against Fusarium Species
| Fungicide | Target Organism | EC50 (µg/mL) | Reference |
| This compound | Fusarium pseudograminearum | 0.0998 - 0.5672 | [3] |
| Benomyl | Fusarium graminearum | 0.35 | [4] |
EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus in vitro.
Field Trial Performance
Field trials provide real-world insights into the performance of fungicides under agricultural conditions.
Table 3: Summary of Field Trial Results for Fusarium Head Blight (FHB) Control in Wheat
| Fungicide | Key Findings | Reference |
| This compound | - Demonstrated high efficacy in controlling FHB, with a control effect of up to 83.9%.[3] - Application at the double ridge, booting, and late filling stages of wheat showed a high control effect.[5] | [3][5] |
| Benomyl | - Reduced FHB incidence and severity when applied at anthesis.[4] - Fungicide application timing is critical, with the best results at the beginning of flowering. | [4] |
III. Experimental Protocols
Understanding the methodologies behind the efficacy data is crucial for accurate interpretation and comparison.
In Vitro Mycelial Growth Inhibition Assay
This assay is a standard method to determine the direct inhibitory effect of a fungicide on fungal growth.
Protocol:
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicide (this compound or benomyl) is dissolved in a suitable solvent (e.g., acetone) and added to the molten PDA at various concentrations. A control with the solvent alone is also prepared.
-
Inoculation: A mycelial plug from an actively growing culture of the target Fusarium species is placed in the center of each fungicide-amended and control plate.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the growth in the control plates reaches a specific size.
-
EC50 Calculation: The percentage of growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.
Field Trial Protocol for Fusarium Head Blight (FHB) in Wheat
Field trials are designed to evaluate the efficacy of fungicides under real-world agricultural conditions.
Protocol:
-
Plot Design: The trial is set up in a randomized complete block design with multiple replications for each treatment.
-
Inoculation: To ensure disease pressure, plots are often artificially inoculated with a spore suspension of Fusarium graminearum at the appropriate growth stage of the wheat (e.g., flowering).
-
Fungicide Application: Fungicides are applied at specific growth stages (e.g., beginning of flowering) using calibrated spray equipment to ensure uniform coverage. A non-treated control is included for comparison.
-
Disease Assessment: FHB incidence (percentage of infected heads) and severity (percentage of bleached spikelets per head) are visually assessed at a set time after inoculation.
-
Yield and Quality Analysis: At harvest, grain yield and quality parameters, such as test weight and the presence of mycotoxins (e.g., deoxynivalenol (B1670258) - DON), are measured.
-
Data Analysis: Statistical analysis is performed to determine the significance of the differences between treatments in terms of disease control, yield, and grain quality.
IV. Signaling Pathways and Mode of Action
The distinct mechanisms of action of this compound and benomyl are visualized below.
V. Conclusion
This compound presents a highly specific and effective solution for the control of Fusarium species, a significant advantage in integrated pest management strategies aiming to minimize off-target effects. Its novel mode of action also makes it a valuable tool against fungal strains that may have developed resistance to older, broad-spectrum fungicides like benomyl. However, the current estimated cost of this compound is substantially higher than that of generic benomyl formulations.
Benomyl, while being significantly more affordable, has a broader spectrum of activity which can impact non-target organisms. Furthermore, the long history of its use has led to the development of resistance in some fungal populations.
The choice between this compound and benomyl will ultimately depend on the specific context of the application. For high-value crops where Fusarium is the primary concern and resistance to other fungicides is an issue, the higher cost of this compound may be justified by its superior specificity and efficacy. For broader-spectrum fungal control where cost is a primary driver, benomyl may still be a viable option, provided resistance is not prevalent. Further research into optimizing the application of this compound and exploring cost-reduction strategies in its production will be crucial for its wider adoption in sustainable agriculture.
References
- 1. Factory Price Fungicide this compound 95%Tc, 25%Sc - Fungicide and this compound Sc [lavaurchemical.en.made-in-china.com]
- 2. High Quality Purity Factory Price Fungicide Benomyl 50%Wp - Benomyl, Benomyl 50%Wp | Made-in-China.com [m.made-in-china.com]
- 3. crop-protection-network.s3.amazonaws.com [crop-protection-network.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
Phenamacril: A Targeted Approach to Fungal Control with a Favorable Environmental Profile
A comparative analysis of the novel fungicide Phenamacril against older broad-spectrum fungicides reveals a significantly improved environmental safety profile, primarily attributed to its highly specific mode of action. While comprehensive public data on its aquatic and avian toxicity remains limited, available information on its soil persistence and effects on non-target soil organisms suggests a reduced environmental impact compared to legacy fungicides like Chlorothalonil (B1668833), Mancozeb, Tebuconazole, and Carbendazim.
This compound, a novel cyanoacrylate fungicide, represents a significant advancement in the development of environmentally conscious crop protection agents. Its unique mode of action, the specific inhibition of class I myosin in Fusarium species, results in a highly targeted antifungal activity.[1][2] This specificity is a key differentiator from older, broad-spectrum fungicides that often impact a wider range of non-target organisms. This guide provides a comparative overview of the environmental impact of this compound and four widely used older fungicides, supported by available experimental data.
Quantitative Comparison of Environmental Impact
The following tables summarize the available quantitative data on the ecotoxicity and environmental fate of this compound and the selected older fungicides. It is important to note the current data gaps for this compound, particularly in aquatic and avian toxicity, which are crucial for a complete environmental risk assessment.
Table 1: Ecotoxicity Data for this compound and Older Fungicides
| Fungicide | Organism | Endpoint | Value | Reference(s) |
| This compound | Earthworm (Eisenia fetida) | 14-day LC50 | >1000 mg/kg soil | [1] |
| Fish (various) | 96-hour LC50 | Data not publicly available | ||
| Daphnia magna | 48-hour EC50 | Data not publicly available | ||
| Algae (various) | 72-hour EC50 | Data not publicly available | ||
| Birds (various) | Acute Oral LD50 | Data not publicly available | ||
| Chlorothalonil | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.076 mg/L | [3] |
| Daphnia magna | 48-hour EC50 | 0.13 - 0.20 mg/L | [3] | |
| Red-eyed tree frog larvae | LC50 | 26.72 - 30.16 mg/L | [4] | |
| Earthworm | Data not publicly available | |||
| Mancozeb | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 2.2 mg/L | [5] |
| Daphnia magna | 48-hour EC50 | Not specified, but acutely toxic | [6] | |
| Goldfish | 48-hour LC50 | 9 mg/L | [5] | |
| Earthworm | Data not publicly available | |||
| Bobwhite Quail | 8-day dietary LC50 | >10,000 ppm | [5] | |
| Tebuconazole | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 9.05 mg/L | [7] |
| Daphnia magna | 48-hour EC50 | 2.37 mg/L | [8] | |
| Lemna minor | 72-hour EC50 | 1.552 mg/L | [7] | |
| Earthworm (Eisenia andrei) | Reproduction EC50 | 350 mg/kg soil (formulated product) | [4] | |
| Carbendazim | Channel Catfish (Ictalurus punctatus) | 96-hour LC50 | 0.007 mg/L | [9] |
| Daphnia magna | 48-hour EC50 | Not specified, but very toxic to aquatic organisms | [10] | |
| Earthworm (Eisenia andrei) | Reproduction EC50 | 1.80 mg/kg soil | [11] |
Table 2: Environmental Fate Data for this compound and Older Fungicides
| Fungicide | Environmental Compartment | Half-life (t½) | Reference(s) |
| This compound | Soil (aerobic) | 17.1 days | [12] |
| Water | Data not publicly available | ||
| Chlorothalonil | Soil | 1 to 2 months | [13] |
| Water/Sediment System | <2 hours (initial dissipation) | [13] | |
| Mancozeb | Soil (aerobic) | <2 to 8 days | [14][15] |
| Water (hydrolysis) | <2 days | [14][15] | |
| Tebuconazole | Soil | 49 to 610 days | [16] |
| Water (hydrolysis) | Stable | [17] | |
| Carbendazim | Soil | 6 to 12 months | [1][18] |
| Water (aerobic) | 2 months | [1][18] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted mode of action of this compound and a generalized workflow for assessing the environmental impact of fungicides.
Experimental Protocols
The environmental impact data presented in this guide are generated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA).
Ecotoxicity Testing:
-
Acute Fish Toxicity (OECD 203 / EPA OCSPP 850.1075): This test evaluates the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.[2][18] Fish, such as rainbow trout or zebrafish, are exposed to a range of concentrations of the test substance in a controlled environment.[2][18]
-
Acute Daphnia Immobilisation (OECD 202 / EPA OCSPP 850.1010): This test determines the concentration of a substance that causes immobilization in 50% of the Daphnia magna population (EC50) over a 48-hour exposure.[8][18]
-
Algal Growth Inhibition (OECD 201 / EPA OCSPP 850.5400): This assay measures the effect of a substance on the growth of green algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.
-
Earthworm Acute Toxicity (based on OECD 207) and Reproduction Test (OECD 222 / EPA OCSPP 850.6200): The acute test assesses the lethal concentration (LC50) of a substance to earthworms over 14 days. The reproduction test evaluates sublethal effects on reproduction and growth over an 8-week period.
Environmental Fate Testing:
-
Aerobic Soil Metabolism (OECD 307 / EPA OCSPP 835.4100): This study determines the rate of degradation of a chemical in soil under aerobic conditions to calculate its half-life (DT50).[11] The test substance is applied to soil samples, which are then incubated under controlled temperature and moisture conditions.
Conclusion
This compound's high specificity for its target protein in Fusarium species underpins its characterization as an environmentally benign fungicide. The available data on its rapid soil degradation and low toxicity to earthworms support this claim, especially when compared to the broader and more significant environmental impacts of older fungicides like Chlorothalonil, Mancozeb, Tebuconazole, and Carbendazim. However, the lack of publicly available, comprehensive ecotoxicological data for this compound, particularly concerning aquatic and avian species, highlights a critical area for future research to fully substantiate its environmental safety profile. For researchers and drug development professionals, the targeted approach of this compound serves as a valuable model for designing next-generation fungicides with minimized ecological footprints.
References
- 1. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Physiological endpoints in daphnid acute toxicity tests [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alerts.eyedropsafety.org [alerts.eyedropsafety.org]
- 7. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 8. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a reversible and noncompetitive inhibitor of Fusarium class I myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.au.dk [pure.au.dk]
- 13. Toxicity of cyanoacrylate adhesives and their occupational impacts for dental staff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Algal growth inhibition test results of 425 organic chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. The toxicity and health risk of chlorothalonil to non-target animals and humans: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenamacril: A Comparative Analysis of a Novel Fungicide for Fusarium Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of Phenamacril with other fungicides used to control Fusarium species, a genus of fungi responsible for significant crop diseases worldwide. The following sections present quantitative efficacy data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental procedures.
Quantitative Efficacy Comparison
The following tables summarize the 50% effective concentration (EC50) values of this compound and other fungicides against various Fusarium species, providing a quantitative measure of their in vitro efficacy. Lower EC50 values indicate higher antifungal activity.
Table 1: Comparative Efficacy (EC50 in µg/mL) Against Fusarium graminearum
| Fungicide | Average EC50 (µg/mL) | Range of EC50 (µg/mL) |
| This compound | 0.1956 | 0.0961 - 0.8643 |
| Tebuconazole | 0.2003 | 0.0988 - 0.4765 |
Data sourced from a study on 100 strains of F. graminearum in Hubei Province.[1]
Table 2: Comparative Efficacy (EC50 in µg/mL) Against Fusarium pseudograminearum
| Fungicide | Average EC50 (µg/mL) | Range of EC50 (µg/mL) |
| This compound | 0.3403 ± 0.0872 | 0.0998 - 0.5672 |
| Fludioxonil | 0.0269 | Not Reported |
| Carbendazim | 0.7773 | Not Reported |
| Tebuconazole | 0.0609 | Not Reported |
| Kresoxim-methyl | 1.1959 | Not Reported |
| Pyraclostrobin | 0.15 | Not Reported |
Data compiled from studies on the inhibitory effects of various fungicides on F. pseudograminearum.[2][3][4]
Experimental Protocols
The data presented in this guide is primarily derived from in vitro fungicide screening assays. The following is a detailed methodology for a common experimental protocol, the "poisoned food technique."
Protocol: In Vitro Fungicide Efficacy Testing via Poisoned Food Technique
1. Objective: To determine the inhibitory effect of a fungicide on the mycelial growth of a target fungus.
2. Materials:
- Pure culture of the target Fusarium species.
- Potato Dextrose Agar (PDA) medium.
- Fungicides to be tested (e.g., this compound, Tebuconazole).
- Appropriate solvents for each fungicide (e.g., sterile distilled water, ethanol, DMSO).
- Sterile petri plates (90 mm diameter).
- Sterile cork borer (5 mm diameter).
- Laminar flow hood.
- Incubator.
3. Procedure:
- Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide at a high concentration. The solvent used should not inhibit fungal growth at the final concentration in the media.
- Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.
- Poisoning the Media: Under aseptic conditions in a laminar flow hood, add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 150, 200 ppm). For control plates, add an equivalent volume of the solvent used for the fungicide stock solution. Swirl the flasks gently to ensure uniform mixing of the fungicide in the medium.
- Pouring Plates: Pour approximately 20 mL of the fungicide-amended and control PDA into sterile petri plates. Allow the plates to solidify.
- Inoculation: From a 7-10 day old pure culture of the target Fusarium species, cut a 5 mm diameter mycelial disc from the advancing edge of the colony using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each prepared petri plate.
- Incubation: Incubate the inoculated plates at 25 ± 2°C in an incubator.
- Data Collection: Measure the radial mycelial growth (colony diameter) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plates reaches the edge of the plate.
- Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percent Inhibition = [(C - T) / C] x 100 Where:
- C = Average diameter of the fungal colony in the control plate.
- T = Average diameter of the fungal colony in the fungicide-treated plate.
- EC50 Determination: The EC50 value is determined by performing a probit analysis of the log-transformed fungicide concentrations and the corresponding percentage of mycelial growth inhibition.
Visualizations
Signaling Pathway
This compound exerts its antifungal activity by specifically targeting the myosin I motor protein in Fusarium species. This inhibition disrupts crucial cellular processes, ultimately leading to the cessation of fungal growth.
Caption: Mechanism of action of this compound in Fusarium species.
Experimental Workflow
The following diagram illustrates the typical workflow for conducting a comparative in vitro fungicide trial.
Caption: Workflow for in vitro comparative fungicide efficacy trials.
References
Safety Operating Guide
Proper Disposal Procedures for Phenamacril: A Guide for Laboratory Professionals
Phenamacril is a cyanoacrylate fungicide known for its targeted activity against certain plant-pathogenic fungi. As with any laboratory chemical, proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste in a research setting.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| CAS Number | 3336-69-4 |
Disposal Protocol: A Step-by-Step Guide
Due to the absence of a specific, validated protocol for the neutralization of this compound, the following procedure is based on established best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a separate, labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Empty Containers:
-
Triple-rinse empty this compound containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, sand, or commercial sorbent pads.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
4. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's licensed hazardous waste management vendor.
-
Ensure that all waste containers are properly labeled with the contents, date, and responsible party's contact information.
-
Follow all institutional and local regulations for the storage and pickup of hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended for guidance in a laboratory setting and is not a substitute for institutional policies and regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific disposal protocols.
Safeguarding Your Research: A Comprehensive Guide to Handling Phenamacril
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of Phenamacril (B1673093), a novel cyanoacrylate fungicide. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment. While this compound is noted for its targeted fungicidal activity and is considered environmentally benign, proper handling procedures are mandatory to mitigate potential risks associated with this chemical class.[1]
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required personal protective equipment for handling this compound, based on general safety guidelines for a-cyanoacrylates.[2] Researchers must be proficient in the proper use and maintenance of all PPE.
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times when handling this compound to protect against splashes and fumes.[2] |
| Hand Protection | Nitrile or Polyethylene Gloves | Crucially, do not use cotton or wool gloves , as they can react exothermically with cyanoacrylates, causing severe burns.[2] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat or Coveralls | Should be worn to prevent skin contact.[2] For tasks with a higher risk of splashes, such as mixing or transferring large quantities, a waterproof apron worn over the lab coat is recommended.[3] |
| Respiratory Protection | NIOSH-Approved Respirator with an Organic Vapor Cartridge | Required when working outside of a certified fume hood or in poorly ventilated areas where exposure limits may be exceeded.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and research integrity. The following workflow outlines the key procedural steps.
Engineering Controls and Emergency Preparedness
To supplement personal protective equipment, appropriate engineering controls and emergency preparedness are essential for a safe laboratory environment.
| Control/Preparedness | Requirement |
| Engineering Controls | Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] |
| Emergency Eyewash Station | An eyewash station must be immediately accessible in the event of eye contact.[2] |
| Safety Shower | A safety shower should be available for immediate use in case of large-scale skin exposure. |
| Spill Kit | A spill kit containing appropriate absorbent materials for chemical spills should be readily available. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound : Dispose of any unused this compound as hazardous waste in accordance with federal, state, and local regulations.[4] Do not pour down the drain or dispose of in regular trash.
-
Empty Containers : Non-pressurized plastic containers should be triple rinsed or pressure rinsed before disposal.[5] The rinsed containers can then be offered for recycling, or punctured and disposed of in a landfill, as permitted by local authorities.[5] Paper or plastic bags that contained this compound should be completely emptied into the application equipment and then disposed of according to local guidelines.[5]
-
Contaminated PPE : Disposable PPE that is heavily contaminated with this compound should be discarded as hazardous waste.[6] Reusable PPE should be thoroughly cleaned according to the manufacturer's instructions before reuse.[6]
By adhering to these safety protocols, researchers can confidently and safely work with this compound, contributing to a secure and productive research environment.
References
- 1. Comprehensive analysis of the mechanisms conferring resistance to this compound in the Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pesticide use and personal protective equipment [health.vic.gov.au]
- 4. epa.gov [epa.gov]
- 5. FE764 (Circular 1139)/FE764: The Florida Handbook of Solid and Hazardous Waste Regulation: Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) [edis.ifas.ufl.edu]
- 6. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
